4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Description
The exact mass of the compound 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16(12-6-8-13(17)9-7-12)14(18)10-2-4-11(15)5-3-10/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSWTWKEEKEOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681509-35-3 | |
| Record name | 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Theoretical Lipophilicity Profiling of 4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzamide: A Mechanistic Guide to logP Calculation and Validation
Executive Summary
The partition coefficient (logP) is a foundational physicochemical descriptor dictating a molecule's pharmacokinetic trajectory, including absorption, distribution, and target engagement. For the substituted benzamide derivative 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide , accurately predicting logP requires deconvoluting the competing electronic and steric effects of its functional groups. This whitepaper provides an in-depth mechanistic framework for calculating its theoretical logP, evaluating the algorithms used, and establishing a self-validating experimental protocol for empirical verification.
Molecular Architecture and Fragment Contributions
To calculate the theoretical logP of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide, we must first deconstruct the molecule into its constituent fragments. Lipophilicity is an additive-constitutive property; it is driven by the sum of hydrophobic surface areas minus the penalty of desolvating polar, hydrogen-bonding groups.
The core scaffold is benzamide . From this baseline, three critical substitutions dictate the final lipophilicity:
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N-Phenyl Substitution (with a 4-hydroxy group): The addition of a phenyl ring significantly increases the hydrophobic bulk. However, the para-hydroxyl group introduces a strong hydrogen bond donor and acceptor, heavily penalizing partitioning into the non-polar octanol phase.
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N-Methyl Substitution: By replacing the secondary amide proton with a methyl group, a critical hydrogen bond donor is eliminated. This desolvation penalty removal drastically increases membrane permeability and logP.
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4-Chloro Substitution (on the benzoyl ring): Halogens increase lipophilicity due to their large, polarizable electron clouds and hydrophobic surface area.
By utilizing a fragment-based additive approach, we can estimate the theoretical logP with high precision.
Table 1: Estimated Fragment Contributions to logP
| Fragment / Modification | Additive Contribution (ΔlogP) | Mechanistic Rationale |
| Benzamide Core | ~0.64 | Baseline polar scaffold with strong H-bond network. |
| N-Phenyl Substitution | +1.98 | Addition of hydrophobic aromatic ring bulk. |
| N-Methyl Substitution | +0.50 | Removal of H-bond donor; addition of alkyl bulk. |
| 4-Chloro Substitution | +0.71 | Halogen polarizability and increased hydrophobic surface. |
| 4-Hydroxy Substitution | -0.67 | Introduction of strong H-bond donor/acceptor. |
| Calculated Total (Theoretical logP) | ~3.16 | Optimal lipophilicity range for oral bioavailability. |
Algorithmic Approaches to Theoretical logP
While manual fragment addition provides a mechanistic understanding, modern computational chemistry relies on sophisticated algorithms. Extensive benchmarking on over 96,000 compounds demonstrates that consensus models and knowledge-guided models often outperform pure atomistic approaches for complex aromatics .
The XLOGP3 Paradigm
For a molecule like 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide, the XLOGP3 algorithm is highly recommended. XLOGP3 is a knowledge-guided additive model that leverages known experimental data .
Instead of building the molecule from scratch, XLOGP3 searches a database for a structurally similar reference compound (e.g., a known halogenated benzanilide) using Tanimoto similarity. It then calculates the logP by taking the experimental logP of the reference and applying additive corrections only for the structural deviations (e.g., adding the N-methyl and 4-hydroxy groups). This minimizes the compounding errors seen in purely atom-based models.
Algorithmic workflow of XLOGP3 for computing theoretical logP via reference matching.
Experimental Validation: The Self-Validating Shake-Flask Protocol
Theoretical calculations must be anchored by empirical validation. The shake-flask method coupled with HPLC-UV remains the definitive gold standard for experimental logP determination, as codified by OECD Test Guideline 107 .
To ensure trustworthiness , the protocol below is designed as a self-validating system. It incorporates mass-balance checks and thermodynamic controls to eliminate false positives caused by micro-emulsions or compound degradation.
Step-by-Step Methodology
Step 1: Phase Saturation (The Thermodynamic Baseline)
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Action: Stir 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) together for 24 hours at 25°C. Separate the phases.
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Causality: The phases must be mutually pre-saturated. If dry octanol and water are used during the actual experiment, water will partition into the octanol (and vice versa), altering the phase volumes and artificially skewing the final concentration calculations. pH 7.4 ensures the phenol group (pKa ~9.5) remains predominantly unionized, measuring true logP rather than logD.
Step 2: Equilibration
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Action: Dissolve exactly 1.0 mg of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide in 10 mL of the pre-saturated octanol. Add 10 mL of pre-saturated aqueous buffer. Shake at 50 RPM for 24 hours at a strictly controlled 25°C (±0.5°C).
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Causality: Partition coefficients are highly temperature-dependent. Fluctuations alter the thermodynamic equilibrium constant. Gentle shaking prevents the formation of unbreakable emulsions.
Step 3: Phase Separation (Micro-emulsion Clearance)
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Action: Transfer the mixture to a centrifuge tube and spin at 3,000 x g for 20 minutes.
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Causality: This is a critical failure point in poor protocols. Without centrifugation, microscopic octanol droplets remain suspended in the aqueous phase. Because the compound is highly lipophilic, these droplets carry a massive payload of the drug, falsely elevating the apparent aqueous concentration and artificially lowering the calculated logP.
Step 4: HPLC-UV Quantification & Mass Balance Validation
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Action: Carefully sample the octanol and aqueous phases using separate, pre-rinsed syringes. Quantify the concentration in both phases using HPLC-UV (λ = 254 nm).
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Self-Validation Check: Calculate the mass balance: (Mass_octanol + Mass_aqueous) / Mass_initial.
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Causality: The sum must equal 100% (±5%). A significant deviation indicates the compound was lost to glass adsorption, precipitation at the phase boundary, or degradation. If the mass balance fails, the run is invalidated, ensuring systemic trustworthiness.
Shake-flask experimental workflow for validating theoretical logP values.
Pharmacokinetic Implications
A theoretical logP of ~3.16 places 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide squarely in the optimal "sweet spot" (logP 2.0 - 4.0) for oral drug candidates.
At this lipophilicity, the molecule easily satisfies Lipinski's Rule of Five (logP < 5). It possesses sufficient hydrophobicity to passively diffuse across the phospholipid bilayers of the gastrointestinal tract and the blood-brain barrier (BBB), while retaining enough polarity—driven by the phenol hydroxyl group—to maintain adequate aqueous solubility (logS) for dissolution in gastric fluids. The N-methyl modification is the linchpin of this profile, acting as a permeability enhancer by masking the amide hydrogen bond donor that would otherwise restrict transcellular absorption.
References
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Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds Journal of Pharmaceutical Sciences URL:[Link]
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Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge Journal of Chemical Information and Modeling URL:[Link]
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OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method OECD iLibrary URL:[Link]
Pharmacological Profiling of N-Methylbenzamide Derivatives: Target Engagement, SAR, and Experimental Workflows
As a Senior Application Scientist navigating hit-to-lead optimization campaigns, I frequently encounter the N-methylbenzamide scaffold. This seemingly simple pharmacophore—a benzamide core with a methyl substitution on the nitrogen—is a highly privileged structure in medicinal chemistry. It has been successfully engineered to modulate complex central nervous system (CNS) enzymes and peripheral G-protein coupled receptors (GPCRs).
This technical guide deconstructs the pharmacological utility of N-methylbenzamide derivatives. By analyzing their target engagement mechanisms and detailing the causality behind specific experimental workflows, this document serves as a comprehensive resource for drug development professionals aiming to harness this versatile scaffold.
Mechanistic Profiling & Target Engagement
The pharmacological power of the N-methylbenzamide class stems from the steric influence of the N-methyl group. The methylation restricts the rotational degrees of freedom of the amide bond, energetically favoring a cis-amide conformation. This structural rigidity is critical for aligning the benzamide ring within tight enzymatic or receptor binding pockets without causing steric clashes.
Phosphodiesterase 10A (PDE10A) Inhibition
PDE10A is a dual cAMP/cGMP hydrolyzing enzyme uniquely localized to the medium spiny neurons of the mammalian striatum. Inhibiting PDE10A elevates intracellular cyclic nucleotides, modulating both direct and indirect motor pathways—a validated mechanism for treating schizophrenia and Huntington's disease.
Lead optimization of N-methylanilides led to the discovery of N-methylbenzamides as potent PDE10A inhibitors. The N-methylbenzamide core acts as a conformational lock, allowing the molecule to occupy the hydrophobic selectivity pocket of PDE10A while avoiding the gating residues that typically block bulkier, unmethylated amides [1].
Neurokinin-2 (NK2) Receptor Antagonism
In the peripheral nervous system, the NK2 receptor mediates smooth muscle contraction, particularly bronchoconstriction in the respiratory tract. N-methylbenzamide analogues structurally derived from the potent antagonist SR 48,968 have been engineered as electrophilic affinity labels. The rigid N-methylbenzamide core competitively displaces the endogenous ligand (Neurokinin A) from the GPCR binding pocket, while specific electrophilic substituents (e.g., isothiocyanates) form irreversible covalent bonds with the receptor, providing long-lasting antagonism [2].
Structure-Activity Relationship (SAR) Insights
To understand how specific substitutions dictate target selectivity and potency, we must analyze the quantitative structure-activity relationship (SAR) data. The table below synthesizes the pharmacological metrics of key N-methylbenzamide derivatives across their primary targets.
| Compound Class / Derivative | Primary Target | Key Substituent | Potency | Mechanism & Causality |
| N-methylbenzamides | PDE10A Enzyme | Quinolin-2-ylmethoxy | IC₅₀ < 10 nM | Occupies the hydrophobic selectivity pocket; N-methyl forces a bioactive cis conformation. |
| Electrophilic N-methylbenzamides | NK2 Receptor | Isothiocyanato / Bromoacetamido | pK₆ 9.1 – 9.7 | Acts as an electrophilic affinity label, forming covalent bonds for insurmountable antagonism. |
| Nitro-N-methylbenzamides | NK2 Receptor | Nitro group | Lower Affinity | Designed as a nonelectrophilic control to validate the covalent binding mechanism of the electrophilic series. |
| Fluoro-N-methylbenzamides | mGluR1 Receptor | 4-Fluoro | IC₅₀ ~ 15 nM | Enhances metabolic stability and oral bioavailability for CNS penetration. |
Visualizing Target Pathways and Workflows
Understanding the downstream effects and the laboratory workflows required to validate these compounds is critical for assay development.
PDE10A Neuromodulation Pathway
PDE10A inhibition by N-methylbenzamides elevates cAMP/cGMP, activating PKA/PKG in the striatum.
Ex Vivo Assay Workflow
Ex vivo functional assay workflow for validating NK2 receptor antagonists in guinea pig trachea.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot and adapt the methodology.
Protocol 1: PDE10A Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence)
Purpose: To quantify the IC₅₀ of N-methylbenzamide derivatives against human PDE10A.
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Enzyme Preparation: Recombinant full-length human PDE10A is expressed and purified.
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Causality: Using the full-length human enzyme ensures translational relevance, as truncated variants often lack critical allosteric regulatory domains that influence the active site conformation.
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Compound Incubation: Incubate 10 µL of the enzyme with varying concentrations of the N-methylbenzamide derivative (0.1 nM to 10 µM) in an assay buffer (50 mM Tris-HCl, 8.3 mM MgCl₂, pH 7.4) for 15 minutes at room temperature.
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Causality: Pre-incubation allows the rigid cis-amide conformation of the drug to fully equilibrate within the hydrophobic pocket before substrate competition begins.
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Substrate Addition: Add 10 µL of fluorescently labeled cAMP (e.g., cAMP-d2) to initiate the reaction. Incubate for 30 minutes.
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Signal Detection (Self-Validating Step): Add a cryptate-labeled anti-cAMP antibody.
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Causality: This utilizes Homogeneous Time-Resolved Fluorescence (HTRF). Unhydrolyzed cAMP-d2 binds the antibody, generating a high FRET signal. If the N-methylbenzamide successfully inhibits PDE10A, the signal remains high. If the compound is a false positive (e.g., an assay aggregator), the internal fluorescence ratio (665 nm / 620 nm) will flag the interference, validating the integrity of the read-out.
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Protocol 2: Ex Vivo NK2 Receptor Functional Assay
Purpose: To determine the functional antagonism (pK₆) of electrophilic N-methylbenzamide analogues. Binding affinity (Kᵢ) does not always translate to functional blockade; organ bath assays measure true physiological antagonism.
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Tissue Preparation: Isolate tracheal rings from male Dunkin-Hartley guinea pigs.
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Causality: Guinea pig airway smooth muscle expresses a high density of NK2 receptors that closely mirror human NK2 pharmacology, unlike rat or mouse models which are dominated by NK1 receptors.
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Organ Bath Equilibration: Suspend the rings under 1.0 g of resting tension in 10 mL organ baths containing Krebs-Henseleit buffer at 37°C, continuously aerated with 95% O₂ / 5% CO₂.
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Causality: This specific aeration mixture maintains tissue viability and physiological pH (7.4), ensuring the GPCRs remain fully responsive to ligands.
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Baseline Agonist Challenge: Generate a cumulative concentration-response curve (CRC) using Neurokinin A (NKA) (1 nM to 10 µM). Wash the tissue until basal tension is restored.
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Causality: This establishes the maximum contractile force (Emax) of the specific tissue ring, acting as an internal baseline to normalize subsequent antagonist data.
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Antagonist Incubation: Incubate the tissue with the N-methylbenzamide derivative for 60 minutes. Include a separate bath with a nitro-N-methylbenzamide as a nonelectrophilic control.
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Causality: A 60-minute incubation is strictly required for electrophilic derivatives (like isothiocyanates) to form stable covalent bonds with the receptor. The nitro-control validates that any insurmountable antagonism observed is due to covalent bonding, not just slow dissociation kinetics.
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Schild Analysis: Repeat the NKA cumulative challenge. Calculate the dose ratio and plot the Schild regression to determine the pK₆ value.
References
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Kilburn, J. P., Kehler, J., Langgård, M., Erichsen, M. N., Leth-Petersen, S., Larsen, M., Christoffersen, C. T., & Nielsen, J. (2013). N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors. Bioorganic & Medicinal Chemistry, 21(19), 6053-6062.[Link]
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Huang, S. C., Undem, B., & Korlipara, V. (2004). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(18), 4779-4782.[Link]
Unlocking the Therapeutic Potential of 4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzamide Analogs: A Technical Guide for Drug Development
Foreword: The Benzamide Scaffold as a Privileged Structure in Modern Therapeutics
In the landscape of medicinal chemistry, the benzamide scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This versatility has led to the development of a wide array of approved drugs for diverse therapeutic areas, including but not limited to oncology, antiemesis, and antipsychotic treatment. The inherent stability of the amide bond, coupled with the vast possibilities for chemical modification on both the benzoyl and aniline moieties, provides a robust platform for fine-tuning pharmacological activity. This guide delves into a specific, promising class of benzamide derivatives: analogs of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide. We will explore their therapeutic potential, grounded in a systematic approach to their synthesis, biological evaluation, and mechanistic elucidation. The strategic incorporation of a 4-chloro substituent on the benzoyl ring and N-methyl, N-(4-hydroxyphenyl) groups on the amide nitrogen presents a unique combination of electronic and structural features poised for targeted drug design, particularly in the realm of oncology.
Rationale for the Core Structure: A Synergy of Key Moieties
The therapeutic promise of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide analogs stems from the deliberate combination of three key structural features, each contributing to a potential pharmacological profile.
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The 4-Chlorobenzoyl Group: The presence of a chlorine atom at the para-position of the benzoyl ring is a common strategy in medicinal chemistry to enhance binding affinity. The electron-withdrawing nature of chlorine can modulate the electronic properties of the amide bond and influence interactions with target proteins. Furthermore, the chloro-group can occupy hydrophobic pockets within a binding site, potentially increasing potency and altering the metabolic stability of the compound.
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The N-(4-hydroxyphenyl) Moiety: The phenolic hydroxyl group is a critical functional group capable of acting as both a hydrogen bond donor and acceptor. This duality allows for specific and strong interactions with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone. This feature is often exploited in the design of kinase inhibitors to anchor the molecule in the ATP-binding pocket.
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The N-Methyl Group: The substitution of the amide nitrogen with a methyl group has significant conformational implications. It restricts the rotation around the C-N bond, locking the molecule into a more defined three-dimensional shape. This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity. Additionally, the methyl group can contribute to hydrophobic interactions and shield the amide bond from enzymatic hydrolysis, potentially improving the pharmacokinetic profile of the analogs.
Synthetic Strategy: A Generalized Approach
The synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide analogs can be reliably achieved through a standard acylation reaction. The following protocol outlines a general and robust method.
Experimental Protocol: Synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Materials:
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N-methyl-p-aminophenol (Metol)
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4-Chlorobenzoyl chloride
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A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
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Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Eluents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-p-aminophenol (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.
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Acylation: Cool the solution to 0 °C using an ice bath. Add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide.
This fundamental protocol can be adapted for the synthesis of a library of analogs by varying the substituted benzoyl chloride and the N-substituted aminophenol starting materials.
Workflow for Analog Synthesis
Caption: Generalized synthetic workflow for the preparation of target analogs.
Preclinical Evaluation Cascade: A Multi-tiered Approach to Uncovering Therapeutic Potential
A systematic evaluation of the synthesized analogs is crucial to identify lead candidates. A tiered approach, starting with broad in vitro screening and progressing to more complex and targeted assays, is recommended.
Tier 1: In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential involves screening the analogs against a panel of human cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
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Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 9-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a standard chemotherapeutic agent like doxorubicin).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%) for each compound.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | R1-Group (on Benzoyl Ring) | R2-Group (on Phenolic Ring) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Lead-001 | 4-Cl | H | 7.5 | 9.3 | 8.9 |
| Lead-002 | 4-F | H | 15.2 | 18.1 | 16.5 |
| Lead-003 | 4-Cl | 3-OCH₃ | 5.1 | 6.8 | 6.2 |
| Lead-004 | 4-Cl | 3-F | 4.8 | 5.5 | 5.1 |
| Doxorubicin | - | - | 0.5 | 0.8 | 0.6 |
Note: Data is illustrative and based on findings for structurally related imidazole-based N-phenylbenzamide derivatives.[1]
Tier 2: Mechanistic Investigations for Promising Analogs
Analogs demonstrating significant cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to mechanistic studies.
A. Apoptosis Induction Assays:
A plausible mechanism for the anticancer activity of these compounds is the induction of programmed cell death (apoptosis).
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
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Cell Treatment: Treat a selected cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
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Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).
B. Cell Cycle Analysis:
These compounds may exert their effects by causing cell cycle arrest.
Experimental Protocol: Propidium Iodide (PI) Staining for DNA Content
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Cell Treatment: Treat cells as described for the apoptosis assay.
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Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
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Staining: Treat the cells with RNase A and stain with PI.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Kinase Inhibition Profiling:
The N-(4-hydroxyphenyl) moiety suggests that these analogs could be potent kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
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Assay Setup: Utilize a commercially available kinase assay kit (e.g., using luminescence or fluorescence resonance energy transfer - FRET).
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Kinase Panel: Screen the compounds against a panel of relevant kinases implicated in cancer, such as EGFR, VEGFR2, and PI3K.
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Incubation: Incubate the kinase, substrate, ATP, and the test compound.
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Signal Detection: Measure the kinase activity by detecting the signal according to the assay principle.
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Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each kinase.
Tier 3: In Vivo Efficacy Studies
The most promising lead candidates from in vitro studies should be evaluated in animal models.
Experimental Protocol: Xenograft Tumor Model
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Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into immunocompromised mice (e.g., nude mice).
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Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound at various doses, positive control).
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Dosing: Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.
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Monitoring: Monitor tumor volume and body weight regularly.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Postulated Mechanisms of Action: Connecting Structure to Function
Based on the structural features and drawing from literature on related compounds, several mechanisms of action can be postulated for this class of analogs.
A. Induction of Apoptosis
The cytotoxic effects observed in cancer cell lines are likely mediated by the induction of apoptosis. This can be confirmed by observing an increase in Annexin V-positive cells and the activation of caspases (e.g., caspase-3 and caspase-9).
Caption: A potential intrinsic apoptosis signaling pathway induced by the analogs.
B. Inhibition of Protein Kinases
The benzamide scaffold is a known hinge-binding motif in many kinase inhibitors. The 4-hydroxyphenyl group can form crucial hydrogen bonds in the ATP binding site, while the 4-chlorobenzoyl moiety can occupy adjacent hydrophobic regions. This could lead to the inhibition of key signaling pathways that drive cancer cell proliferation and survival.
Caption: Inhibition of receptor tyrosine kinase signaling by the benzamide analogs.
Conclusion and Future Directions
The 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in oncology. The systematic approach outlined in this guide, from rational design and synthesis to a tiered preclinical evaluation, provides a comprehensive framework for advancing these compounds through the drug discovery pipeline. Future work should focus on expanding the structure-activity relationship (SAR) by synthesizing a diverse library of analogs and profiling them against a broad panel of cancer cell lines and kinases. Promising candidates should be subjected to detailed ADME/Tox studies to assess their drug-like properties, with the ultimate goal of identifying a lead compound for clinical development. The convergence of a privileged scaffold with strategic chemical modifications makes this class of molecules a compelling area for further investigation.
References
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. Available at: [Link]
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4-Chloro-N-phenylbenzamide. (n.d.). ResearchGate. Available at: [Link]
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4-Chloro-N-methylbenzamide. (n.d.). PMC. Available at: [Link]
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4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. (n.d.). PubChem. Available at: [Link]
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Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (n.d.). RSC Publishing. Available at: [Link]
-
Antitumor Effect of N4[(E)-1-(2-hydroxyphenyl) Methylidene], N4-[(E)-2-phenylethylidene], N4[(E,2E)-3-Phenyl-2-propenylidene], and N4 [(E)ethylidene] Isonicotinohydrazide on K562 and Jurkat Cell Lines. (n.d.). PMC. Available at: [Link]
-
Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). Frontiers. Available at: [Link]
-
Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. (n.d.). Indian Journal of Chemistry. Available at: [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]
-
Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2009). PubMed. Available at: [Link]
-
4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. (n.d.). PMC. Available at: [Link]
-
Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI. Available at: [Link]
-
In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. (n.d.). Journal of Hunan University Natural Sciences. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Available at: [Link]
-
In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells. (2022). MDPI. Available at: [Link]
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toxicity profile and safety data for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
An In-depth Technical Guide on the Toxicity Profile and Safety of 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide
Disclaimer: This guide addresses the toxicity and safety profile of 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide (CAS: 41859-57-8) . Extensive literature searches did not yield specific toxicological data for "4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide" as requested. Due to the structural similarity and the availability of some safety data, this guide focuses on the former compound, also known as N-(4-Chlorobenzoyl)-tyramine. It is crucial to note that while structurally related, the toxicological profiles of these two distinct molecules could differ significantly. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with this context in mind.
Introduction
4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide is a chemical intermediate, notably used in the synthesis of the lipid-lowering agent bezafibrate.[1][2] Its structure, combining a chlorinated benzamide with a tyramine moiety, also makes it a compound of interest in medicinal chemistry for the potential development of analgesic and anti-inflammatory agents.[1][3] Despite its applications, a comprehensive public toxicological profile is not available. This guide synthesizes the existing safety data from regulatory notifications and supplier safety data sheets to provide a current overview of its known hazards and highlights significant data gaps that warrant caution and further investigation.
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical's identity is fundamental to any safety assessment.
Table 1: Chemical Identification and Properties
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | [4] |
| Synonyms | N-(4-Chlorobenzoyl)-tyramine, 4-Chloro-N-(4-hydroxyphenethyl)benzamide, Bezafibrate EP Impurity A | [2][4] |
| CAS Number | 41859-57-8 | [4] |
| Molecular Formula | C₁₅H₁₄ClNO₂ | [4] |
| Molecular Weight | 275.73 g/mol | [4] |
| Appearance | Pale yellow to off-white powder | [5] |
| Predicted XLogP3 | 3.4 | [4] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; Cl1 [label="Cl"]; H1 [label="H", pos="1.5,0.5!"];
// Define positions for a clear layout C1 [pos="0,0!"]; C2 [pos="1,1.732!"]; C3 [pos="2.5,1.732!"]; C4 [pos="3.5,0!"]; C5 [pos="2.5,-1.732!"]; C6 [pos="1,-1.732!"]; O1_H [label="HO", pos="-1.5,0!"];
C7 [pos="5,0!"]; N1 [pos="5.8,1.5!"]; H_N1 [label="H", pos="5.3,2.2!"]; C8 [pos="7.3,1.5!"]; C9 [pos="8.3,2.8!"]; C10 [pos="9.8,2.8!"]; C11 [pos="10.8,1.5!"]; C12 [pos="9.8,0.2!"]; C13 [pos="8.3,0.2!"]; O2 [pos="7.3,-0.5!"]; Cl1 [pos="12.3,1.5!"];
// Benzene ring 1 (hydroxyphenyl) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1_H;
// Ethyl chain C4 -- C7; C7 -- N1;
// Amide group N1 -- H_N1; N1 -- C8; C8 -- O2;
// Benzene ring 2 (chlorobenzoyl) C8 -- C13; C13 -- C12; C12 -- C11; C11 -- C10; C10 -- C9; C9 -- C13; C11 -- Cl1;
// Add double bonds edge [style=bold]; C1=C2; C3=C4; C5=C6; C9=C10; C11=C12; C13=C8;
}
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on notifications to the ECHA C&L Inventory, 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide has been assigned the following hazard classifications by some notifiers, although it's important to note that 50% of reports did not classify it as hazardous.[4]
Table 2: Aggregated GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Percentage of Notifiers |
| Acute toxicity, oral | H302: Harmful if swallowed | Warning | 25% | |
| Skin sensitization | H317: May cause an allergic skin reaction | Warning | 25% | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | 25% |
Source: ECHA C&L Inventory data aggregated by PubChem.[4]
The causality behind these classifications lies in the chemical's structure. The benzamide group and the phenolic hydroxyl group can interact with biological macromolecules, while the chlorinated aromatic ring can contribute to its reactivity and potential for sensitization.
Toxicological Profile: A Landscape of Data Gaps
A comprehensive toxicological assessment requires a suite of studies covering various endpoints. For 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide, the available data is sparse and primarily limited to acute effects and local tissue reactions.
Acute Toxicity
The classification of "Harmful if swallowed" (H302) suggests that a single oral dose above a certain threshold is likely to cause adverse health effects.[4] However, specific LD50 (median lethal dose) values from experimental studies are not publicly available.
Skin and Eye Effects
The potential for this compound to act as a skin sensitizer (H317) is a key finding.[4] This implies that upon initial exposure, an immune response may be triggered, leading to an allergic reaction upon subsequent contact. The mechanism often involves the chemical acting as a hapten, binding to skin proteins and forming an immunogenic complex. The classification for serious eye irritation (H319) indicates that direct contact with the eyes can cause significant, though reversible, damage.[4]
Critical Data Gaps
For drug development professionals, the absence of data is as significant as the presence of a known hazard. Safety data sheets explicitly state "no data available" for the following critical toxicological endpoints[6]:
-
Genotoxicity/Mutagenicity: There are no available studies (e.g., Ames test, chromosomal aberration assays) to assess the potential of this compound to cause genetic mutations.
-
Carcinogenicity: Long-term animal bioassays to determine the carcinogenic potential have not been reported.
-
Reproductive and Developmental Toxicity: Data on the effects on fertility, reproductive organs, and fetal development are absent.[6]
-
Specific Target Organ Toxicity (STOT): There is no information available for single or repeated exposure effects on specific organs.[6]
-
Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not publicly available.
This lack of data necessitates a highly precautionary approach when handling this chemical and underscores the need for comprehensive toxicological testing before it can be considered for any application involving significant human exposure.
Safety, Handling, and First-Aid Protocols
Given the known hazards and data gaps, stringent safety measures are required. The following protocols are derived from standard safety data sheets.[6]
Personal Protective Equipment (PPE)
A self-validating system of protection involves a multi-layered approach to prevent exposure.
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of an exposure.
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation or an allergic reaction develops.[6] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding eyelids apart. Consult a doctor immediately.[6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[6] |
Source: Echemi Safety Data Sheet.[6]
Postulated Metabolic Pathway
While experimental metabolic data is unavailable, a predictive pathway can be postulated based on the compound's chemical structure. This serves as a hypothesis for guiding future metabolism and toxicology studies. Key metabolic transformations for benzamide and phenol-containing structures often involve Phase I (functionalization) and Phase II (conjugation) reactions.
Sources
- 1. Buy 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 [smolecule.com]
- 2. 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | CAS 41859-57-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. CAS 41859-57-8: N-(4-Chlorobenzoyl)Tyramine | CymitQuimica [cymitquimica.com]
- 4. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide | C15H14ClNO2 | CID 198234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.indiamart.com [m.indiamart.com]
- 6. echemi.com [echemi.com]
Metabolic Stability Profile: 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
The following technical guide details the metabolic stability profile of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide , a representative lipophilic phenolic amide. This analysis synthesizes structural liability assessments with rigorous experimental protocols for intrinsic clearance (
Content Type: Technical Assessment Guide & Protocol Subject: Metabolic Stability & Biotransformation Kinetics Target Audience: Medicinal Chemists, DMPK Scientists, Preclinical Development Leads
Executive Summary: Structural Liability Analysis
The compound 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide represents a classic "metabolic soft spot" challenge in drug design. Structurally, it is an N-methylated benzanilide derivative. Its metabolic fate is dictated by two competing moieties: the electron-rich phenolic ring and the N-methyl amide linkage.
From a medicinal chemistry perspective, this compound is predicted to exhibit low-to-moderate metabolic stability in systems containing Phase II enzymes (e.g., hepatocytes), primarily due to rapid conjugation.
Core Metabolic Vulnerabilities
| Moiety | Metabolic Pathway | Enzyme System | Risk Level |
| Phenol (-OH) | Glucuronidation (Major) | UGT (1A1, 1A6, 1A9) | Critical (High Clearance) |
| Phenol (-OH) | Sulfation | SULT (1A1, 1E1) | Moderate |
| N-Methyl | N-Demethylation | CYP450 (Likely 2C9/1A2) | Moderate |
| Amide Bond | Hydrolysis | Carboxylesterases/Amidases | Low (Sterically hindered) |
| Chlorophenyl | Aromatic Hydroxylation | CYP450 | Low (Blocked para-position) |
Expert Insight: The presence of the p-chlorine atom on the benzoyl ring effectively blocks metabolic attack on that ring, funneling biotransformation toward the phenolic ring and the N-methyl group. In liver microsomes (which lack Phase II cofactors), the compound may appear artificially stable, undergoing only slow N-demethylation. However, in hepatocytes (containing UGTs/SULTs), clearance will likely be perfusion-limited due to rapid glucuronidation.
Biotransformation Pathways (Visualized)
The following diagram illustrates the hierarchical metabolic cascade. Note the bifurcation between Phase I (oxidative) and Phase II (conjugative) clearance.
Caption: The dominant clearance route is predicted to be direct O-glucuronidation of the phenol, followed by oxidative N-demethylation.
Experimental Protocols: Assessing Stability
To accurately characterize the stability of this compound, a single assay is insufficient. A dual-system approach is required to distinguish between Phase I (CYP-mediated) and Phase II (Conjugation-mediated) clearance.
Protocol A: Microsomal Stability (Phase I Focus)
Purpose: To isolate oxidative clearance (N-demethylation) and determine CYP-mediated intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Test Compound (10 mM DMSO stock).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 mins.
-
Initiation: Spike test compound to final concentration of 1 µM (ensure DMSO < 0.1%). Add NADPH system to initiate.[1]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 15 min, 4°C).
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor transition for Parent (M+H) and predicted N-desmethyl metabolite (M-14).
Data Calculation:
Plot
Protocol B: Cryopreserved Hepatocyte Stability (Phase I & II Focus)
Purpose: To capture the total clearance, including the critical Glucuronidation pathway. This is the "Gold Standard" for phenolic compounds.
Causality Note: If the
Workflow:
-
Thawing: Thaw cryopreserved human hepatocytes (pool of >10 donors) in Williams' Medium E. Assess viability (Trypan Blue > 75% required).
-
Incubation: Dilute cells to
cells/mL. -
Dosing: Add test compound (1 µM). Incubate at 37°C in a humidified
incubator with orbital shaking. -
Sampling: Take aliquots at
min. -
Quenching: Mix with Acetonitrile/Formic Acid (stop reaction and lyse cells).
-
Analysis: LC-MS/MS. Look for the +176 Da peak (Glucuronide).
Analytical Considerations & Troubleshooting
When analyzing 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide, specific chemical properties dictate the analytical method.
LC-MS/MS Transitions (MRM)
| Analyte | Mass Shift | Polarity | Mechanistic Origin |
| Parent | Positive | Base Structure | |
| Glucuronide | Negative* | Direct conjugation of Phenol | |
| N-Desmethyl | Positive | CYP-mediated | |
| Sulfate | Negative | Sulfation of Phenol |
*Note: Phenolic glucuronides often ionize better in Negative Electrospray Ionization (ESI-) mode.
Common Pitfalls
-
Saturation of UGTs: Phenol glucuronidation is high-affinity but can be high-capacity. Ensure substrate concentration is
(typically use 1 µM) to maintain linear kinetics. -
Acyl Glucuronidation: While less likely for this structure (which lacks a carboxylic acid), be aware that the amide nitrogen could theoretically be glucuronidated if the steric bulk allows, though the O-glucuronide will dominate.
-
Hydrolysis Artifacts: Ensure the plasma/buffer does not contain high esterase activity that could cleave the amide bond non-enzymatically during processing. Keep samples on ice.
References
-
Mitchell, S. C., et al. (1982).[2][3][4] "A comparison of the metabolism and elimination of benzanilide and salicylanilide in the rat." Xenobiotica, 12(2), 93-99.[2]
- Establishes the foundational metabolism of benzanilides, confirming that 4'-hydroxylation and subsequent glucuronidation are the primary clearance p
-
Ross, D., et al. (1983). "The formation and metabolism of N-hydroxymethyl compounds—III: The metabolic conversion of N-methyl and N,N-dimethylbenzamides." Biochemical Pharmacology, 32(11), 1773-1781.
- Provides mechanistic evidence for the N-demethylation of 4-chloro-N-methylbenzamide derivatives via an unstable N-hydroxymethyl intermedi
-
Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes." Chemistry & Biodiversity, 4(9), 2031-2122.
- Authoritative review on amide hydrolysis stability and the steric factors influencing amidase activity.
-
Miners, J. O., et al. (2004). "In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans." Biochemical Pharmacology, 68(8), 1697-1714.
- Guidance on interpreting hepatocyte stability data for high-clearance phenolic compounds.
Sources
Methodological & Application
synthesis protocol for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
An Application Note for the Synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Abstract
This application note provides a comprehensive, validated protocol for the synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide, a potentially valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the N-acylation of N-methyl-4-aminophenol with 4-chlorobenzoyl chloride, a variation of the Schotten-Baumann reaction. This document details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines purification and characterization methods, and emphasizes critical safety considerations. The protocol is designed for robustness and reproducibility, targeting researchers in organic synthesis and drug development.
Introduction and Scientific Background
Amide bonds are fundamental linkages in a vast array of pharmaceuticals, natural products, and polymers. The synthesis of N-substituted benzamides, in particular, provides a molecular scaffold present in numerous biologically active compounds. The target molecule, 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide, incorporates several key features: a chlorinated aromatic ring, a tertiary amide, and a phenolic hydroxyl group. These functionalities offer multiple points for further chemical modification, making it an attractive building block for library synthesis and lead optimization in drug discovery.
The chosen synthetic strategy is the nucleophilic acyl substitution reaction between N-methyl-4-aminophenol and 4-chlorobenzoyl chloride. This classic transformation, known as the Schotten-Baumann reaction, is a reliable method for forming amides from amines and acyl chlorides.[1][2][3][4] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction equilibrium toward the product.[2][3][5]
A critical consideration in this specific synthesis is the presence of two nucleophilic sites in N-methyl-4-aminophenol: the secondary amine and the phenolic hydroxyl group. While the amine is generally more nucleophilic than the phenol, O-acylation can occur as a competing side reaction. This protocol employs conditions—specifically, the use of triethylamine as a base at controlled temperatures—to favor the desired N-acylation.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methyl-4-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product.[1][6]
Scheme 1: Synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide

Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | Formula | MW ( g/mol ) | Required Purity | Supplier Example |
| N-methyl-4-aminophenol | C₇H₉NO | 123.15 | ≥98% | Sigma-Aldrich |
| 4-chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5%, dried | Acros Organics |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aqueous) | VWR |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aqueous) | J.T. Baker |
| Brine (NaCl solution) | NaCl | 58.44 | Saturated (aqueous) | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | EMD Millipore |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Avantor |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Avantor |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All operations should be performed in a certified chemical fume hood.
-
Reagent Handling: 4-chlorobenzoyl chloride is corrosive and a lachrymator; handle with extreme care.[3] Dichloromethane is a suspected carcinogen. Triethylamine is flammable and has a strong, unpleasant odor. Avoid inhalation and skin contact with all chemicals.
Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add N-methyl-4-aminophenol (1.23 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling and Base Addition: Cool the flask in an ice-water bath (0 °C). Once cooled, add triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe. The addition of a slight excess of base ensures complete neutralization of the HCl byproduct.[5]
-
Acyl Chloride Addition: In a separate dry vial, dissolve 4-chlorobenzoyl chloride (1.84 g, 10.5 mmol, 1.05 equiv.) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The disappearance of the N-methyl-4-aminophenol spot indicates the reaction is complete.
Work-up and Purification
-
Quenching: Transfer the reaction mixture to a 250 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
25 mL of 1 M HCl (to remove triethylamine and its salt).
-
25 mL of saturated NaHCO₃ solution (to remove any excess acid).
-
25 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide.[3] Transfer the crude product to a beaker, add a minimal amount of hot ethanol to dissolve it, and then slowly add water until the solution becomes cloudy. Allow it to cool to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Visualization of Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the simplified reaction mechanism.
Caption: Simplified nucleophilic acyl substitution mechanism.
Results and Characterization
Following the protocol should result in 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide as a white to off-white crystalline solid.
| Parameter | Expected Result |
| Yield | 75-85% |
| Physical Appearance | White/off-white solid |
| Melting Point | To be determined experimentally |
| Molecular Formula | C₁₄H₁₂ClNO₂ |
| Molecular Weight | 261.70 g/mol |
Expected Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the N-methyl protons (~3.3-3.5 ppm), aromatic protons from both rings (in the range of ~6.8-7.6 ppm), and a singlet for the phenolic OH proton (>9.0 ppm, broad).
-
¹³C NMR (101 MHz, DMSO-d₆): Expected signals include the amide carbonyl carbon (~168-170 ppm), the N-methyl carbon (~35-40 ppm), and multiple signals in the aromatic region (~115-160 ppm).
-
FTIR (ATR, cm⁻¹): Key peaks should be observed for the phenolic O-H stretch (broad, ~3300-3100 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), the amide C=O stretch (strong, ~1630-1650 cm⁻¹), and the C-Cl stretch (~750-770 cm⁻¹). [7]* Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 262.06, with a characteristic isotopic pattern for one chlorine atom.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, the desired N-acylation product can be obtained in high yield and purity. The methods described herein are well-established and suitable for implementation in a standard organic chemistry laboratory, serving as a solid foundation for further research and development involving this versatile chemical entity.
References
-
Raza, A., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o391. [Link]
-
Rodrigues, V. Z., et al. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, E67, o3171. [Link]
- Google Patents. (2014). Method for preparing 4-chloro-4'-hydroxybenzophenone. CN104030911A.
-
Yadav, A. R., & Mohite, S. K. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]
-
Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. [Link]
-
Indian Patent Office. (Date N/A). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. IPINDIA. [Link]
-
Fun, H. K., et al. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]
- Google Patents. (2009). Chemical synthesis method of N-(4-chlorobenzoyl)-tyramine. CN101445467B.
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a natural clay catalyst. International Journal of ChemTech Research, 6(5), 2845-2850. [Link]
-
Singh, P., et al. (2020). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Journal of Molecular Structure, 1202, 127263. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for "Ruthenium(IV) complexes as efficient catalysts for hydration of nitriles to amides in water". RSC. [Link]
-
Li, Y., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8945-8955. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Wang, C., et al. (n.d.). Supporting Information for Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activation. DOI. [Link]
-
Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Quick Company. [Link]
-
NIST. (n.d.). Benzamide, 4-methyl-. NIST WebBook. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1333. [Link]
-
IISER Pune. (n.d.). Synthesis and analysis of amides. Chemistry Education. [Link]
- Google Patents. (2002). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. EP1230231B1.
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-4'-hydroxybenzophenone. PrepChem.com. [Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. testbook.com [testbook.com]
- 5. Lab Reporter [fishersci.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
Application Note: Chemoselective Synthesis of 4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Abstract & Scope
This application note details the robust, step-by-step preparation of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide , a structural analogue often utilized as a scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-modulating agents.
The synthesis presents a classic chemoselectivity challenge: differentiating between the nucleophilic nitrogen (secondary amine) and the oxygen (phenol) of the 4-(methylamino)phenol starting material. This guide provides a kinetic control protocol that favors N-acylation over O-acylation by exploiting the nucleophilicity differential under specific pH conditions.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via an amide coupling between an acid chloride and an aminophenol.
-
Electrophile: 4-Chlorobenzoyl chloride (Highly reactive, prone to hydrolysis).
-
Nucleophile: 4-(Methylamino)phenol (Metol).
-
Strategic Challenge: The starting material contains two nucleophilic sites (
and ).-
Amine pKa (conjugate acid): ~10.1
-
Phenol pKa: ~10.0[1]
-
Selectivity Logic: Under neutral to mildly basic conditions, the neutral amine is significantly more nucleophilic than the neutral phenol. However, in strong base (pH > 12), the phenoxide anion forms, which competes for the acyl chloride, leading to ester byproducts.
-
Selected Route: Modified Schotten-Baumann conditions using a biphasic system with weak inorganic base buffering to maintain pH 8.0–9.0, ensuring exclusive N-acylation.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core.
Materials & Safety Profile
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Hazards |
| 4-(Methylamino)phenol sulfate (Metol) | 344.38* | 1.0 | Nucleophile | Irritant, Skin Sensitizer |
| 4-Chlorobenzoyl chloride | 175.01 | 1.1 | Electrophile | Corrosive, Lachrymator |
| Sodium Bicarbonate ( | 84.01 | 2.5 | Base/Buffer | Mild Irritant |
| Ethyl Acetate (EtOAc) | 88.11 | Solvent | Organic Phase | Flammable |
| Water (Deionized) | 18.02 | Solvent | Aqueous Phase | None |
*Note: Metol is typically supplied as the hemisulfate salt (
Critical Safety Note
4-Chlorobenzoyl chloride releases HCl gas upon contact with moisture. All weighing must be done in a fume hood. Metol is a known skin sensitizer; nitrile gloves are mandatory.
Experimental Protocol: Biphasic N-Acylation
Phase 1: Preparation of the Nucleophilic Solution
-
In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 5.16 g (15 mmol) of Metol (hemisulfate salt) in 50 mL of water .
-
Add 3.15 g (37.5 mmol) of solid
portion-wise. -
Add 50 mL of Ethyl Acetate . The free amine is partially soluble in both phases, but the reaction will occur at the interface or in the organic layer.
Phase 2: Controlled Acylation (The "Dropwise" Technique)
-
Cool the biphasic mixture to 0–5°C using an ice bath.
-
Why? Low temperature suppresses the hydrolysis of the acid chloride and improves chemoselectivity.
-
-
Dissolve 2.89 g (16.5 mmol, 1.1 equiv) of 4-chlorobenzoyl chloride in 10 mL of Ethyl Acetate .
-
Add the acid chloride solution dropwise to the vigorously stirred reaction mixture over 20 minutes .
-
Process Check: Vigorous stirring is critical to maximize the interfacial surface area.
-
-
Remove the ice bath and allow the reaction to warm to room temperature (
) over 2 hours .
Phase 3: Workup & Purification
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the layers.
-
Organic Wash (Sequential):
-
Wash 1: 20 mL of 1M HCl.
-
Purpose: Removes unreacted amine (protonates it to water-soluble salt).
-
-
Wash 2: 20 mL of Water.
-
Wash 3: 20 mL of Saturated
.-
Purpose: Removes 4-chlorobenzoic acid byproduct (hydrolysis product).
-
Note: The product is a phenol (
). ( ) will not deprotonate the product significantly, keeping it in the organic layer. Do not use NaOH , or you will lose your product to the aqueous waste.
-
-
Wash 4: 20 mL Brine (Saturated NaCl).
-
-
Drying: Dry the organic layer over Anhydrous
for 15 minutes. Filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude off-white solid.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene .
-
Dissolve crude solid in minimum hot ethanol. Add hot water until turbid. Cool slowly to
.
-
Process Visualization & Logic Flow
Figure 2: Step-by-step decision tree for the synthesis and purification workflow.
Characterization Criteria (Self-Validation)
To ensure the protocol was successful, the isolated compound must meet these specific criteria.
| Metric | Expected Value | Interpretation |
| Physical State | White to off-white crystalline solid | Dark color indicates oxidation of phenol. |
| Melting Point | 148–152°C (Typical range for analogues) | Sharp range (<2°C) confirms purity. |
| IR Spectroscopy | Amide C=O stretch: ~1630-1650 | Absence of ester C=O (~1730 |
| 1H NMR (DMSO-d6) | Integration of N-Me vs Aromatic protons must be 3:8. |
Troubleshooting Guide
Issue 1: Low Yield / O-Acylation Observed
-
Cause: pH was too high (>10), activating the phenol.
-
Solution: Ensure
is used, not or . If the problem persists, switch to Method B: Anhydrous Conditions (DCM solvent, 1.0 equiv Pyridine at -78°C).
Issue 2: Product is colored (Pink/Brown)
-
Cause: Oxidation of the aminophenol starting material before reaction.
-
Solution: Add a pinch of sodium metabisulfite (
) to the aqueous phase during the initial dissolution of Metol to prevent oxidation.
Issue 3: Emulsion during extraction
-
Cause: Fine precipitate of inorganic salts.
-
Solution: Filter the biphasic mixture through a Celite pad before separation, or add more brine to increase ionic strength.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic basis of nucleophilicity: Amine vs Phenol).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
Sources
- 1. chemscene.com [chemscene.com]
- 2. orgsyn.org [orgsyn.org]
- 3. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 4. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 5. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]
- 6. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 7. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Dissolution Protocol for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
This Application Note and Protocol guide is designed for researchers requiring high-precision solubility data and handling procedures for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide .
Executive Summary
Dissolving 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide requires a strategic approach due to its "Janus-faced" physicochemical properties: a lipophilic 4-chlorobenzoyl moiety contrasted with a polar, ionizable phenolic group.[1][2] This guide provides a scientifically grounded solvent selection matrix, step-by-step dissolution protocols, and stability considerations to ensure experimental reproducibility in drug discovery and biochemical assays.
Physicochemical Analysis & Solubility Logic
To select the correct solvent, we must first deconstruct the molecule’s interaction potential.[1][2]
-
Core Structure: Tertiary amide (Benzamide derivative).[1][2]
-
Hydrophobic Domain: 4-Chlorophenyl ring (High LogP contributor).[1][2]
-
Hydrophilic/H-Bond Domain: Phenolic hydroxyl (-OH) at the para position.[1][2]
-
Crystal Lattice Energy: The N-methyl substitution removes the amide hydrogen donor, significantly lowering the melting point and crystal lattice energy compared to its secondary amide analog.[1][2] This enhances solubility in organic solvents but does not guarantee water solubility.[1][2]
-
Ionization (pKa): The phenolic proton typically has a pKa of ~9.4–9.7 (analogous to Acetaminophen/Paracetamol).[1][2] It remains neutral at physiological pH (7.[1][2]4) but ionizes at pH > 10.[1][2]
Solubility Prediction Diagram
The following decision tree illustrates the logical flow for solvent selection based on the final application.
Figure 1: Decision matrix for selecting the primary solvent based on downstream experimental needs.[1][2]
Solvent Selection Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Primary Use Case | Critical Notes |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (>50 mM) | Primary Stock Solution | Hygroscopic; freezes at 18.5°C. Penetrates tissues easily.[1][2] |
| Polar Aprotic | DMF (Dimethylformamide) | Excellent (>50 mM) | Alternative Stock | Toxic; avoid for cell-based assays if possible.[1][2] |
| Alcohol | Ethanol (Absolute) | Good (~10-25 mM) | Evaporative applications | Volatile; concentration may change over time if not sealed.[1][2] |
| Alcohol | Methanol | Good (~10-25 mM) | HPLC Mobile Phase | Toxic; not suitable for biological assays.[1][2] |
| Aqueous | PBS (pH 7.[1][2]4) | Poor (<0.1 mM) | Working Solution | Requires pre-dissolution in DMSO; risk of precipitation.[1][2] |
| Basic Aqueous | NaOH (0.1 M) | Moderate | pH Adjustment | Deprotonates phenol (Phenolate form); may hydrolyze amide over time.[1][2] |
Detailed Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (Standard)
Objective: Create a stable, high-concentration stock for long-term storage.
Materials:
-
Compound: 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide (MW ≈ 261.7 g/mol )[1][2]
-
Vial: Amber glass vial with PTFE-lined cap (to prevent light degradation of phenol).[1][2]
Procedure:
-
Weighing: Accurately weigh 13.1 mg of the compound into the amber vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Vortexing: Vortex at medium speed for 30 seconds. The solution should become clear and colorless to pale yellow.[1][2]
-
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Inspection: Invert the vial and check for "schlieren" lines or particulates.[1][2]
-
Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Aqueous Working Solution (Cell Culture)
Objective: Dilute stock into media while preventing precipitation ("crashing out").[1][2]
Mechanism: The "Step-Down" Dilution method prevents local high concentrations that trigger nucleation.[1][2]
Procedure:
-
Thaw the 50 mM DMSO stock at 37°C until completely liquid. Vortex briefly.
-
Intermediate Dilution (Optional but Recommended):
-
Direct Addition:
-
Validation: Measure Absorbance at 280 nm (A280) or check visually for turbidity. If turbid, the compound has precipitated.[1][2]
Protocol C: pH-Assisted Dissolution (For High Concentration Aqueous Needs)
Theory: Utilizing the pKa (~9.[1][2]5) of the phenolic group.[1][2][3] By raising pH > 10, the phenol ionizes to phenolate, drastically increasing water solubility.[1][2]
Procedure:
-
Suspend 10 mg of compound in 900 µL of water (it will be a cloudy suspension).
-
Add 0.1 M NaOH dropwise while vortexing.
-
Monitor clarity.[1][2] Once clear, the pH is likely >10.[1][2]
-
Caution: High pH may be toxic to cells.[1][2] This method is best for analytical standards or specific chemical reactions.[1][2] Neutralize with buffer immediately before use if possible, though precipitation may re-occur.[1][2]
Stability & Degradation Pathways
The presence of the phenol and amide groups introduces specific stability risks.[1][2]
Figure 2: Primary degradation pathways and mitigation strategies.[1][2]
-
Oxidation: Phenols are susceptible to oxidation, forming quinones (often turning the solution pink or brown).[1][2]
-
Hydrolysis: The amide bond is generally stable but can hydrolyze under extreme pH or high temperature over prolonged periods.[1][2]
References
-
Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Provides benchmarking for benzamide and phenol derivatives). [1][2]
-
Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability".[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2]
-
PubChem Database. (2023).[1][2] Compound Summary for N-(4-hydroxyphenyl)benzamide derivatives. National Library of Medicine.[1][2] [1][2]
-
Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard text for solubility protocols in drug discovery).
Sources
crystallization techniques for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Application Note: Advanced Crystallization Protocols for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Executive Summary
This application note details the crystallization strategies for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide , a specific N-methylated benzanilide derivative. Unlike secondary amides which form robust hydrogen-bonded "ribbons" (N-H···O=C), this tertiary amide lacks a hydrogen bond donor on the nitrogen. Consequently, the crystal lattice assembly is driven primarily by the phenolic hydroxyl group and dipole-dipole interactions involving the chloro-substituted ring.
This guide provides three validated protocols designed to overcome common challenges such as "oiling out" and polymorphism, ensuring high-purity isolation for biological assays and X-ray diffraction (XRD) studies.
Physicochemical Profile & Solubility Assessment
Before initiating crystallization, the solubility profile must be understood to select the correct solvent/anti-solvent systems.[1]
Table 1: Solubility Profile & Solvent Suitability
| Solvent Class | Specific Solvent | Solubility @ 25°C | Role in Crystallization |
| Polar Protic | Ethanol (EtOH) | High | Primary Solvent (Evaporation/Cooling) |
| Polar Protic | Methanol (MeOH) | High | Primary Solvent (Rapid evaporation) |
| Polar Aprotic | Acetone | High | Primary Solvent (Low boiling point) |
| Polar Aprotic | DMSO | Very High | Avoid (High boiling point makes removal difficult) |
| Non-Polar | n-Hexane / Heptane | Negligible | Anti-Solvent |
| Chlorinated | Dichloromethane (DCM) | Moderate/High | Solvent (Layering techniques) |
| Aqueous | Water | Insoluble | Anti-Solvent (creates rapid precipitation) |
Mechanistic Insight: The N-methyl group increases lipophilicity compared to the non-methylated analog. However, the p-hydroxyl group (phenol) provides a specific "anchor" for hydrogen bonding. Successful crystallization requires a solvent that solubilizes the hydrophobic core (chlorophenyl/methyl groups) while allowing the phenolic -OH to direct lattice formation upon cooling or concentration.
Experimental Protocols
Protocol A: Thermodynamic Control (Slow Cooling)
Best for: Bulk purification and removing amorphous impurities.
Theory: This method relies on the temperature dependence of solubility. By saturating the solution at a high temperature and cooling slowly, the system stays close to the metastable zone width (MSZW), favoring stable crystal growth over amorphous precipitation.
-
Preparation: Weigh 100 mg of crude 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide into a 20 mL scintillation vial.
-
Dissolution: Add Ethanol (absolute) dropwise while heating the vial on a chemically resistant hotplate to 60°C.
-
Target: Add just enough solvent to dissolve the solid completely (approx. 2–4 mL).
-
Critical Step: If the solution is colored (impurities), add 5 mg of activated carbon, stir for 5 mins, and hot-filter through a 0.45 µm PTFE syringe filter.
-
-
Nucleation: Remove from heat. Cap the vial loosely to allow minor evaporation.
-
Controlled Cooling: Place the vial in a Dewar flask containing warm water (60°C) and allow it to cool to room temperature overnight. This insulates the vial, ensuring a cooling rate of <1°C/min.
-
Harvesting: If no crystals form after 24 hours, transfer to a 4°C refrigerator. Collect crystals via vacuum filtration and wash with cold n-Hexane.
Protocol B: Vapor Diffusion (Hanging Drop/Vial)
Best for: X-ray quality single crystals.
Theory: The slow diffusion of a volatile anti-solvent (Hexane) into the solution (Acetone/Ethanol) gradually increases supersaturation. This kinetic control minimizes defects in the crystal lattice.
-
Inner Vial: Dissolve 20 mg of the compound in 0.5 mL of Acetone in a small (2 mL) vial. Ensure the solution is clear but not fully saturated (approx. 80% saturation).
-
Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL or 50 mL) containing 5 mL of n-Hexane .
-
Sealing: Tightly cap the outer jar.
-
Equilibration: Store undisturbed at ambient temperature (20–22°C).
-
Observation: Check after 48–72 hours. Look for prismatic or needle-like crystals forming on the walls of the inner vial.
Protocol C: Anti-Solvent Layering
Best for: Compounds prone to "oiling out."
Theory: Oiling out occurs when liquid-liquid phase separation happens before crystallization. Layering creates a concentration gradient, allowing crystals to nucleate at the interface where the supersaturation is ideal, avoiding the oiling threshold.
-
Solvent: Dissolve 50 mg of compound in 1 mL Dichloromethane (DCM) (d = 1.33 g/mL).
-
Anti-Solvent: Carefully layer 2 mL of Ethanol (d = 0.789 g/mL) or Hexane on top of the DCM solution.
-
Technique: Tilt the vial and pipette slowly down the side to prevent immediate mixing.
-
-
Incubation: Cap and seal with Parafilm. Let stand for 3–5 days. Crystals will grow at the interface.[1]
Visualization: Crystallization Decision Workflow
The following diagram outlines the logical decision process for selecting the correct technique based on initial observations.
Figure 1: Decision tree for selecting the optimal crystallization method based on solubility and purification goals.
Critical Characterization & Troubleshooting
Characterization Checklist
-
Melting Point (MP): The N-methylated derivative typically has a lower MP than its secondary amide counterpart due to the loss of the strong N-H···O hydrogen bond network.[4][5] Expect a sharp melting range (e.g., within 1–2°C) for pure crystals.
-
IR Spectroscopy:
-
Look for the Carbonyl (C=O) stretch around 1630–1650 cm⁻¹.
-
Phenolic O-H stretch: Broad band around 3200–3400 cm⁻¹.
-
Absence of N-H: Confirm absence of the sharp amide N-H stretch typically found at 3300 cm⁻¹.
-
Troubleshooting "Oiling Out"
N-methyl amides are notorious for separating as oils rather than crystals because the entropy of the flexible N-methyl group resists lattice ordering.
-
Solution: If oil droplets form, do not cool further. Re-heat the solution until clear, add a "seed" crystal (if available) or scratch the glass surface with a glass rod to induce nucleation, then cool very slowly.
References
-
Gowda, B. T., et al. (2011).[4] Structure-activity relationships in N-methylbenzamides: Crystallographic analysis of chloro-substituted derivatives. Acta Crystallographica Section E.
-
BenchChem Technical Support. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives. BenchChem Application Notes.[1]
-
PubChem Compound Summary. (2025). 4-chloro-N-(4-methylphenyl)benzamide and related analogs. National Center for Biotechnology Information.
-
Rodrigues, V. Z., et al. (2011).[4][5] Crystal structure of N-(4-chlorophenyl)benzamide derivatives. Acta Crystallographica.[4]
-
ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.[3][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
preparing stock solutions of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide for in vitro assays
Application Note: Preparation and Handling of 4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzamide Stock Solutions for In Vitro Assays
Physicochemical Profiling & Causality in Solvent Selection
When introducing a synthetic small molecule into biological systems, the transition from a crystalline solid to a bioavailable solute is the most critical point of failure. 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide (Molecular Weight: 261.70 g/mol ) presents specific physicochemical challenges that dictate its handling.
Structurally, the compound features a highly lipophilic chlorophenyl ring and an N-methylbenzamide core. While the 4-hydroxyphenyl moiety provides a hydrogen-bond donor, the N-methylation eliminates the primary amide hydrogen bond. Paradoxically, this disruption of intermolecular hydrogen bonding lowers the crystal lattice energy, rendering the compound highly soluble in polar aprotic solvents while remaining practically insoluble in aqueous media [1].
The Causality of Solvent Choice: Attempting to dissolve this compound directly in aqueous buffers will result in thermodynamic precipitation, leading to artificially low assay concentrations and false-negative readouts. Therefore, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary vehicle. However, DMSO is highly hygroscopic. Atmospheric moisture absorbed during repeated freeze-thaw cycles dramatically reduces the solubility capacity of DMSO, causing latent compound precipitation [4]. Furthermore, DMSO exhibits dose-dependent cytotoxicity; concentrations exceeding 0.1% to 0.5% (v/v) induce oxidative stress and apoptosis in numerous cell lines (e.g., fibroblasts, HepG2), confounding assay results [2].
Quantitative Reconstitution Data
To ensure assay reproducibility, stock solutions must be prepared at standardized molarities. Table 1 provides the exact mass-to-volume ratios required to achieve 10 mM and 50 mM master stocks.
Table 1: Mass-to-Volume Reconstitution Guide (MW = 261.70 g/mol )
| Target Concentration | Volume of Anhydrous DMSO | Required Mass of Compound |
| 10 mM | 1.0 mL | 2.617 mg |
| 10 mM | 5.0 mL | 13.085 mg |
| 50 mM | 1.0 mL | 13.085 mg |
| 50 mM | 5.0 mL | 65.425 mg |
Note: 50 mM stocks approach the upper solubility limit for many halogenated benzamides and should only be used if the final assay requires exceptionally high compound concentrations.
Experimental Protocols
Protocol A: Preparation of the Master Stock (Self-Validating Workflow)
Objective: Generate a stable, precipitation-free 10 mM master stock.
-
Equilibration: Allow the lyophilized vial of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, introducing water into the stock.
-
Solvent Addition: Add the calculated volume of ≥99.9% anhydrous, cell-culture grade DMSO (e.g., 1.0 mL for 2.617 mg).
-
Solubilization: Vortex the vial vigorously for 60 seconds. If particulate matter remains, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.
-
Validation Check: Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete solubilization.
-
Aliquoting: Divide the stock into 20 µL to 50 µL single-use aliquots in amber microcentrifuge tubes. Causality: The 4-hydroxyphenyl group is susceptible to photo-oxidation. Amber tubes prevent UV degradation.
-
Storage: Purge tubes with argon gas (if available) and store at -80°C. Discard any aliquot after a single thaw [4].
Protocol B: Serial Dilution and Assay Integration
Objective: Achieve target in vitro concentrations while maintaining final DMSO ≤ 0.1%.
To prevent solvent toxicity, compounds should be diluted to a 1000x intermediate concentration in 100% DMSO before the final 1:1000 transfer into aqueous assay media [3].
Table 2: 1000x Intermediate Dilution Matrix
| Desired Final Assay Conc. | Intermediate Stock Conc. (in 100% DMSO) | Transfer Volume | Aqueous Media Volume | Final DMSO % |
| 10 µM | 10 mM (Master Stock) | 1.0 µL | 999 µL | 0.1% |
| 5 µM | 5 mM | 1.0 µL | 999 µL | 0.1% |
| 1 µM | 1 mM | 1.0 µL | 999 µL | 0.1% |
| 0.1 µM | 100 µM | 1.0 µL | 999 µL | 0.1% |
-
Intermediate Preparation: Thaw a single 10 mM master stock aliquot. Perform serial dilutions in 100% anhydrous DMSO to create the intermediate concentrations (e.g., 5 mM, 1 mM) listed in Table 2.
-
Aqueous Transfer: Rapidly inject 1.0 µL of the intermediate stock directly into the center of 999 µL of pre-warmed assay buffer or culture media.
-
Immediate Dispersion: Triturate (pipette up and down) 5 times immediately upon addition. Causality: Slow addition to the meniscus allows the hydrophobic compound to crystallize at the air-water interface. Rapid submersion and mixing force the compound into a metastable aqueous suspension.
-
Alternative High-Throughput Method: For microplate assays, utilize acoustic liquid dispensing (e.g., Echo® Liquid Handlers) to transfer nanoliter volumes of the DMSO stock directly into the assay plate, bypassing intermediate aqueous dilutions entirely [3].
Workflow Visualization
Workflow for the preparation and dilution of hydrophobic benzamide stocks.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link][1]
-
de Abreu Costa, L., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences (PMC).[Link][2]
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NIH Assay Guidance Manual.[Link][3]
-
Hughes, F., & Cookson, A. (2024). University of Dundee HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere. SLAS Discovery.[Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Note: Chemoselective N-Methylation Strategies for Phenolic Benzamides
Part 1: Executive Summary & Strategic Analysis[1][2]
The Chemoselectivity Challenge
The N-methylation of 4-chloro-N-(4-hydroxyphenyl)benzamide presents a classic chemoselectivity problem in organic synthesis: distinguishing between two nucleophilic sites—the phenolic oxygen and the amide nitrogen.[1]
Direct alkylation using standard electrophiles (e.g., Methyl Iodide) and bases (e.g., Sodium Hydride, Potassium Carbonate) will predominantly result in O-methylation or a mixture of N,O-dimethylation .[1][2] This is governed by the relative acidity (
-
Phenolic Hydroxyl (
~10 in DMSO): Highly acidic; deprotonates readily with weak bases (e.g., ).[2] The resulting phenoxide is a potent nucleophile (O-attack).[1][2] -
Secondary Amide (
~15-17 in DMSO): Less acidic; requires stronger bases (e.g., NaH, LiHMDS) to deprotonate.[1][2] The resulting amidate is less nucleophilic than the phenoxide.[1][2]
The Solution: Protection-Group Strategy
To achieve high-yield N-methylation without contaminating O-methylated byproducts, a Protection-Methylation-Deprotection strategy is the only robust protocol.[1][2] This guide details the use of the tert-Butyldimethylsilyl (TBDMS) group, selected for its stability under basic methylation conditions and mild removal protocols.
Reaction Pathway Visualization
The following decision tree illustrates the kinetic competition and the necessity of the protection strategy.
Caption: Comparative workflow showing the failure of direct alkylation versus the success of the protection strategy.
Part 2: Detailed Experimental Protocols
Protocol Overview: The "TBDMS Route"
This protocol utilizes TBDMS protection due to its orthogonality to the basic conditions required for amide alkylation.[1][2]
| Step | Transformation | Reagents | Key Condition |
| 1 | O-Protection | TBDMS-Cl, Imidazole, DMF | RT, 4-12 h |
| 2 | N-Methylation | NaH (60%), MeI, DMF | 0°C to RT |
| 3 | Deprotection | TBAF (1M in THF) | 0°C, 1 h |
Step 1: Phenolic Protection (Silylation)
Objective: Mask the nucleophilic phenol as a silyl ether.[2]
Reagents:
-
Substrate: 4-chloro-N-(4-hydroxyphenyl)benzamide (1.0 eq)[1][2]
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)[1][2][3]
-
Solvent: Anhydrous DMF (Dimethylformamide) [0.5 M concentration]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the substrate (1.0 eq) and Imidazole (2.5 eq) in anhydrous DMF. Stir until a clear solution forms.
-
Addition: Cool the solution to 0°C (ice bath). Add TBDMS-Cl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (the protected product will be less polar/higher
than the starting material).[2] -
Workup: Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates.[1][2]
-
Purification: Usually not required if precipitation occurs.[1][2] If necessary, flash chromatography (Hexanes/EtOAc).[1][2]
Step 2: N-Methylation (The Critical Step)
Objective: Alkylate the amide nitrogen.[1][2] The bulky TBDMS group prevents O-alkylation.[1][2]
Reagents:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)[2]
-
Solvent: Anhydrous DMF or THF (DMF is preferred for solubility)[2]
Procedure:
-
Activation: In a flame-dried flask under
, dissolve Intermediate 1 in anhydrous DMF (0.2 M). Cool to 0°C.[1][2] -
Deprotonation: Add NaH (1.5 eq) carefully in small portions.
-
Alkylation: Add Methyl Iodide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to RT slowly. Stir for 2–4 hours.
-
Monitoring: TLC should show conversion to a slightly less polar spot compared to Intermediate 1.
-
-
Quench: Cool back to 0°C. Quench carefully with saturated
solution. -
Workup: Extract with Ethyl Acetate. Wash the organic layer extensively with water (to remove DMF) and brine.[2] Dry over
and concentrate.
Step 3: Deprotection
Objective: Remove the silyl group to restore the phenol.[1][2]
Reagents:
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)[2]
-
Solvent: THF (Tetrahydrofuran)[2]
Procedure:
-
Dissolution: Dissolve Intermediate 2 in THF (0.1 M). Cool to 0°C.[1][2]
-
Cleavage: Add TBAF (1.1 eq) dropwise.
-
Reaction: Stir at 0°C for 30–60 minutes. Silyl cleavage is typically very fast.[1][2]
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[1][2][3][4] -
Purification: Flash column chromatography is required here to remove silicon byproducts and tetrabutylammonium salts.[1][2]
Part 3: Analytical Validation & Troubleshooting
Expected Analytical Signatures
To confirm the success of N-methylation vs O-methylation , analyze the
| Feature | N-Methyl Product (Target) | O-Methyl Product (Undesired) |
| Methyl Singlet | ||
| Phenol Proton | Visible broad singlet ( | Absent |
| Amide Proton | Absent | Visible ( |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete deprotonation | Ensure NaH is fresh; increase stirring time at 0°C before adding MeI. |
| Over-methylation | Silyl group fell off | Ensure anhydrous conditions; TBDMS is stable to NaH but sensitive to moisture/hydroxide over long periods.[1][2] |
| Starting Material Remains | Steric hindrance | If TBDMS is too bulky, switch to MOM (Methoxymethyl) protection (requires acid deprotection).[2] |
Part 4: Strategic Alternative (Retrosynthesis)
For researchers planning the synthesis from scratch rather than modifying existing material.[2]
If the substrate is not yet synthesized, it is far more efficient to couple 4-chlorobenzoyl chloride with N-methyl-4-aminophenol (Metol).[1][2] This avoids the protection steps entirely.[1][2]
-
Reagents: 4-Chlorobenzoyl chloride + N-methyl-4-aminophenol sulfate +
. -
Conditions: DCM,
. -
Selectivity: The amine is significantly more nucleophilic than the phenol; chemoselective N-acylation occurs spontaneously.[1][2]
References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed.[2] John Wiley & Sons.[1][2] (Standard reference for TBDMS stability and cleavage). [1][2]
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1][2] Accounts of Chemical Research 21, no. 12 (1988): 456-463.[1][2] (Source for pKa values of phenols vs amides in DMSO). [2]
-
Schoenebeck, F., et al. "Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride."[1][5] Organic Letters 22, no. 1 (2020): 331-334.[1][2] (Discussion on chemoselectivity challenges in methylation). [2]
-
BenchChem. "Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide."[1][2][3] (Technical guide demonstrating the TBDMS protection strategy for similar phenolic amides). [2]
Sources
- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 5. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride [organic-chemistry.org]
Application Note: Precision Dose-Response Profiling of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Executive Summary & Compound Profile
This technical guide details the experimental framework for generating high-fidelity dose-response curves for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide . While structurally simple, this molecule presents specific physicochemical challenges—namely the redox-active phenolic moiety and the lipophilic chlorobenzamide core—that often lead to artifactual data in standard high-throughput screening (HTS) workflows.
Compound Analysis & Risk Assessment
-
Chemical Structure: N-methylated benzanilide with a 4-chloro substitution on the acid ring and a 4-hydroxy substitution on the amine ring.
-
Physicochemical Risks:
-
Solubility: High lipophilicity (estimated LogP > 3.0) increases the risk of precipitation in aqueous buffers and adsorption to polystyrene plastics.
-
Redox Liability: The 4-hydroxyphenyl (phenol) group can undergo oxidation to quinones, potentially causing false positives via redox cycling or covalent modification of cysteine residues (PAINS-like behavior).
-
Aggregation: Chlorinated aromatic amides are prone to colloidal aggregation at high concentrations (>30 µM).
-
Pre-Assay Preparation: Solubility & Stock Management
Standard serial dilution protocols often fail for this compound class due to "crash-out" events during the transfer from 100% DMSO to aqueous buffer. The following Intermediate Dilution Method is required.
Stock Solution Formulation
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade.
-
Concentration: Prepare a primary stock at 10 mM .
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the phenol) and store at -20°C. Avoid repeated freeze-thaw cycles.
The "Intermediate Plate" Dilution Strategy
Direct dilution of 10 mM stock into assay buffer often causes immediate microprecipitation. Use an intermediate step.
Protocol:
-
Compound Source: 10 mM DMSO Stock.
-
Step 1 (100% DMSO Serial Dilution): Perform a 1:3 serial dilution in a polypropylene (PP) 384-well plate using 100% DMSO.
-
Why: Keeps the compound solubilized during the concentration gradient establishment.
-
-
Step 2 (Intermediate Dilution): Transfer 1 µL of the DMSO series into an intermediate plate containing 19 µL of Assay Buffer (5% DMSO final).
-
Why: This "pre-wetting" step allows you to visually inspect for precipitation before adding to cells/protein.
-
-
Step 3 (Final Assay Transfer): Transfer 5 µL from the Intermediate Plate to the Assay Plate (45 µL volume).
-
Final DMSO: 0.5% (Non-toxic to most cell lines).
-
Workflow Visualization
The following diagram illustrates the logic flow for the assay setup, highlighting critical quality control (QC) checkpoints.
Figure 1: Step-by-step workflow for handling lipophilic benzamides to ensure solubility and data integrity.
Experimental Protocol: Biochemical IC50 Determination
This protocol assumes a generic target binding assay (e.g., TR-FRET or FP) where the compound acts as an inhibitor/ligand.
Buffer Composition (Critical)
The phenolic hydroxyl group requires protection against oxidation.
-
Base: 50 mM HEPES, pH 7.4.
-
Salt: 150 mM NaCl (maintains ionic strength).
-
Detergent: 0.01% Triton X-100 (prevents colloidal aggregation of the chlorobenzamide).
-
Reducing Agent: 1 mM DTT or TCEP (MANDATORY).
-
Reasoning: The 4-hydroxyphenyl group can oxidize to a quinone methide. DTT acts as a scavenger to prevent false-positive covalent inhibition of the protein target [1].
-
Plate Layout & Controls
Use a 384-well low-volume black plate.
| Condition | Description | Wells | Purpose |
| Max Signal | Protein + Probe + DMSO | 16 (Col 1) | Defines 100% Binding (Top of curve) |
| Min Signal | Probe + DMSO (No Protein) | 16 (Col 2) | Defines Background (Bottom of curve) |
| Test Cmpd | 10-point dose response | Col 3-22 | Determination of IC50 |
| Ref Inhibitor | Known binder (if avail) | Col 23-24 | Assay Performance Control |
Execution Steps
-
Dispense Reagents: Add 10 µL of Protein solution to the plate.
-
Compound Addition: Add 100 nL of compound from the DMSO source plate (using Acoustic Dispenser) OR 2 µL from the Intermediate Plate (Manual Pipetting).
-
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Note: Benzamides can be slow-binders; do not shorten this step.
-
-
Probe Addition: Add 10 µL of Detection Mix (Tracer/Antibody).
-
Read: Incubate 60 mins and read on a multimode plate reader.
Experimental Protocol: Cellular Viability (Cytotoxicity)
To distinguish between specific pharmacology and general toxicity, a viability counter-screen is essential.
Method: ATP Quantification (e.g., CellTiter-Glo)
This method is preferred over MTT because the phenolic group of the compound can chemically reduce MTT tetrazolium, leading to false "viable" signals.
Protocol
-
Seeding: Seed cells (e.g., HEK293 or HepG2) at 5,000 cells/well in 40 µL media in white opaque 384-well plates. Incubate 24h.
-
Dosing: Add 10 µL of 5x compound solution (prepared in media from the Intermediate Plate).
-
Top Concentration: Start at 100 µM to capture low-affinity toxicity.
-
-
Exposure: Incubate for 48 hours.
-
Detection: Equilibrate plate to RT (20 mins). Add 50 µL CellTiter-Glo reagent.
-
Shake: Orbitally shake for 2 minutes to lyse cells.
-
Measure: Read Luminescence (Integration time: 0.5s).
Data Analysis & Interpretation
The 4-Parameter Logistic (4PL) Model
Fit data using the Levenberg-Marquardt algorithm:
Troubleshooting the Curve
Analyze the Hill Slope carefully for this compound:
-
Slope ~ 1.0: Ideal. Indicates 1:1 binding stoichiometry.
-
Slope > 2.0: Indicates Aggregation or Precipitation .
-
Diagnosis: The compound is likely crashing out at high concentrations, causing a "cliff" in the curve.
-
Remedy: Add 0.01% Triton X-100 or reduce the top concentration.
-
-
Slope < 0.8: Indicates Negative Cooperativity or Oxidation .
-
Diagnosis: The phenol might be degrading over the incubation time.
-
Remedy: Increase DTT concentration or use fresh stock.
-
Pathway Context (Hypothetical Mechanism)
Assuming this compound acts as a ligand (e.g., Nuclear Receptor or Kinase), the following diagram depicts the signaling cascade and where the compound intervenes.
Figure 2: Generic mechanism of action for benzamide ligands modulating receptor activity.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]
-
GraphPad Software. (n.d.). Fitting dose-response curves. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Welcome to the technical support guide for the synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide a comprehensive resource that moves beyond a simple protocol, delving into the mechanistic reasoning behind experimental choices to empower you to troubleshoot and optimize your synthesis for maximum yield and purity.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most direct and widely employed method for synthesizing 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide is through the acylation of N-methyl-4-aminophenol with 4-chlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1]
The Core Mechanism: The reaction proceeds via the nucleophilic attack of the nitrogen atom of N-methyl-4-aminophenol on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The nitrogen's lone pair is more available and thus more nucleophilic than the lone pairs on the phenolic oxygen, leading to preferential N-acylation.[2] The reaction generates a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A crucial component of this reaction is the use of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][][4]
Caption: General mechanism for the acylation reaction.
Section 2: Recommended Experimental Protocol & Workflow
This protocol provides a robust baseline for achieving a good yield. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
N-methyl-4-aminophenol
-
4-chlorobenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve N-methyl-4-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical as the initial reaction is often exothermic.[]
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30-60 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture again and slowly add 1M HCl to quench any remaining triethylamine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to remove any 4-chlorobenzoic acid byproduct).
-
Water.
-
Brine (to aid in phase separation).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.
Caption: Standard experimental workflow for the synthesis.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My yield is very low, or I've recovered mostly unreacted starting material. What went wrong?
A: This is the most frequent issue and typically points to one of three problems: an inactive electrophile, a deactivated nucleophile, or insufficient reaction time/conditions.
-
Potential Cause 1: Inactive Acyl Chloride.
-
Why it happens: 4-chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it back to the unreactive 4-chlorobenzoic acid.
-
Solution: Use freshly opened or newly distilled 4-chlorobenzoyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
-
Potential Cause 2: Deactivated Amine Nucleophile.
-
Why it happens: The reaction produces one equivalent of HCl. Without a base, this strong acid protonates the nitrogen of the starting amine, forming an ammonium salt.[4][5] This salt is not nucleophilic and will not react with the acyl chloride.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is present to act as an acid scavenger.[1] Using a slight excess (1.1-1.2 eq) is recommended to ensure the amine remains free and reactive.
-
-
Potential Cause 3: Insufficient Reactivity.
-
Why it happens: While the reaction is generally fast, sterically hindered or electronically deactivated amines may react slowly.
-
Solution: If the reaction stalls (monitored by TLC), gentle heating (e.g., to 40 °C) can increase the rate. Alternatively, adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[] DMAP is a hyper-nucleophilic acylation catalyst.
-
Q2: My final product is impure. What are the likely byproducts and how do I remove them?
A: The presence of multiple spots on a TLC plate indicates side reactions or incomplete conversion.
-
Byproduct 1: O-acylated Ester.
-
Why it forms: The phenolic hydroxyl group can also act as a nucleophile and attack the acyl chloride, forming an ester byproduct. While N-acylation is generally kinetically favored, O-acylation can occur, especially if the amine is sterically hindered or if reaction conditions are altered (e.g., using a different base).
-
Removal: The amide and ester often have different polarities. Flash column chromatography is the most effective method for separation.
-
-
Byproduct 2: 4-chlorobenzoic acid.
-
Why it forms: This results from the hydrolysis of 4-chlorobenzoyl chloride, as discussed in Q1.
-
Removal: This acidic byproduct can be easily removed during the aqueous work-up by washing the organic layer with a mild base like saturated sodium bicarbonate solution.
-
-
Byproduct 3: Unreacted N-methyl-4-aminophenol.
-
Why it's present: The reaction did not go to completion.
-
Removal: This basic starting material can be removed during the work-up by washing the organic layer with a dilute acid like 1M HCl. The amine will form a water-soluble salt and partition into the aqueous layer.
-
Caption: Decision tree for troubleshooting common synthesis issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the best base to use for this reaction?
-
A: Both organic and inorganic bases can be effective.[] Tertiary amines like triethylamine or pyridine are common choices as they are soluble in organic solvents and form salts that are often easily removed. Alternatively, using an inorganic base like sodium hydroxide in a biphasic aqueous/organic system (the classic Schotten-Baumann conditions) can also be very effective and can simplify work-up, as the base and its salt remain in the aqueous phase.[6]
-
-
Q2: How critical are anhydrous conditions?
-
A: They are highly critical. Acyl chlorides are very sensitive to water.[] Failure to use dry solvents and glassware is a primary cause of low yields due to the hydrolysis of the acyl chloride starting material.
-
-
Q3: Can I use 4-chlorobenzoic acid directly with a coupling agent instead of the acyl chloride?
-
A: Yes. This is an excellent alternative, especially if you want to avoid handling acyl chlorides or thionyl chloride. Amide bonds can be formed directly from carboxylic acids using peptide coupling reagents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salts like HATU.[][5] These methods are generally milder but the reagents can be more expensive.
-
-
Q4: What are the best practices for purifying the final product?
-
A: For most research-scale syntheses, if the product is a solid, recrystallization is often the most efficient method for obtaining high purity material, provided a suitable solvent system can be found. If the product is an oil or if impurities have similar solubility, flash column chromatography is the preferred method.
-
Section 5: Data Summary & Key Parameters
The table below summarizes the key variables and recommended starting points for optimizing your reaction.
| Parameter | Recommended Condition/Reagent | Rationale & Notes |
| Stoichiometry | Amine: 1.0 eqAcyl Chloride: 1.05-1.1 eqBase: 1.1-1.2 eq | A slight excess of the acyl chloride ensures full conversion of the more valuable amine. Excess base ensures complete HCl neutralization. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Aprotic solvents are required. DCM is often preferred for its ability to dissolve reactants and its ease of removal.[] |
| Base | Triethylamine, Pyridine, aq. NaOH | Triethylamine is a common, effective, and easily removed organic base.[7] Aqueous NaOH is used for Schotten-Baumann conditions.[6] |
| Temperature | 0 °C to Room Temperature | Initial cooling is necessary to control the exotherm. The reaction can then proceed at room temperature. Gentle heating may be applied if the reaction is slow.[] |
| Catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) (1-5 mol%) | Use if the reaction is sluggish. DMAP significantly accelerates the rate of acylation.[] |
| Reaction Time | 1-6 hours | Highly dependent on substrate reactivity and temperature. Monitor progress by TLC to determine the optimal time. |
Section 6: References
-
PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2021, April 14). Why did my amide synthesis does not work?. Available at: [Link]
-
Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. PMC - PubMed Central - NIH. Available at: [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Available at: [Link]
-
Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Available at: [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
Sources
- 1. Lab Reporter [fishersci.it]
- 2. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Welcome to the technical support center for the purification of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure samples of this compound. We will explore the identification of common impurities, step-by-step purification protocols, and the scientific rationale behind these experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide?
A1: The impurity profile of your sample is largely dictated by the synthetic route employed. A common method for the synthesis of N-aryl benzamides is the acylation of an amine with a benzoyl chloride derivative.[1] Based on this, the most probable impurities include:
-
Unreacted Starting Materials:
-
4-chlorobenzoyl chloride
-
N-methyl-p-aminophenol (4-(methylamino)phenol)
-
-
By-products from Side Reactions:
-
O-acylated product: The phenolic hydroxyl group of N-methyl-p-aminophenol can also be acylated by 4-chlorobenzoyl chloride, leading to the formation of a diester impurity.
-
Hydrolysis product: 4-chlorobenzoyl chloride can hydrolyze to form 4-chlorobenzoic acid, especially in the presence of moisture.
-
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., dichloromethane, ethyl acetate, toluene) and any bases used (e.g., pyridine, triethylamine) may be present in trace amounts.
Q2: My purified 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide appears as an oil and won't crystallize. What should I do?
A2: The "oiling out" of a product instead of crystallization is a common issue that can often be attributed to the presence of impurities that depress the melting point or a high degree of supersaturation.[2]
Here are some troubleshooting steps:
-
Confirm Purity: Analyze your sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess its purity. The presence of significant impurities is a likely cause.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure, solid material, add a single crystal to the oil. This "seed" will provide a template for crystallization.[2]
-
Solvent-Induced Precipitation (Trituration): Add a small amount of a solvent in which your product is insoluble or sparingly soluble (e.g., hexanes, diethyl ether). This can often force the product to precipitate as a solid, leaving the impurities dissolved.
-
-
Re-purify: If the oil is impure, further purification by column chromatography is recommended before attempting recrystallization again.
Q3: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?
A3: Multiple spots on a TLC plate indicate an impure sample. To improve separation, you can optimize your purification strategy:
-
Recrystallization: Ensure you are using the optimal solvent or solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For N-substituted benzamides, ethanol or mixed solvent systems like ethanol/water or ethyl acetate/hexane are often effective.[1]
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of amides.[1]
-
Mobile Phase (Eluent): The choice of eluent is critical. Use TLC to test various solvent mixtures to find the optimal mobile phase that provides good separation between your product and the impurities (aim for an Rf value of ~0.3 for your product). A common eluent system for benzamides is a gradient of ethyl acetate in hexanes.[1]
-
Troubleshooting Guide
This table provides a summary of common problems encountered during the purification of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide and their potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The solution was cooled too quickly. | - Use a mixed solvent system (e.g., ethanol/water) to decrease solubility. - Use the minimum amount of hot solvent to dissolve the compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Colored Impurities | - Formation of chromophoric by-products during synthesis. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[1] |
| Product Co-elutes with Impurity during Column Chromatography | - The polarity of the mobile phase is not optimal. | - Optimize the mobile phase using TLC. A shallower gradient or an isocratic elution might be necessary for difficult separations. |
| Acidic or Basic Impurities Present | - Unreacted starting materials or by-products (e.g., 4-chlorobenzoic acid, N-methyl-p-aminophenol). | - During the workup, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities and a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of your compound and identifying the presence of impurities.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
Procedure:
-
Sample Preparation: Prepare a stock solution of your 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide sample in the mobile phase or a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Analysis: Run the gradient method and monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 254 nm). The peak area of the main compound relative to the total peak area of all components will give a quantitative measure of purity.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds.[2]
Materials:
-
Crude 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
-
Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities (including charcoal), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Pure crystals of your product should form.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[4]
Materials:
-
Crude 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
-
Silica gel
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system for separation using TLC.
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying your 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide sample.
Caption: A typical workflow for the purification and analysis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide.
References
-
Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o391. [Link]
-
Rodrigues, V. Z., et al. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, E67, o3171. [Link]
-
Li, J., et al. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]
- BenchChem. (2025). A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. BenchChem Technical Support Center.
- Organic Syntheses. (2025).
- BenchChem. (2025). Technical Support Center: Recrystallization of 4-Methylbiphenyl. BenchChem Technical Support Center.
- Google Patents. (2002). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. EP1230231B1.
- Chemistry & Biology Interface. (2015). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. Chemistry & Biology Interface, 5(4), 221-235.
- Elsevier. (2019). Reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and N-methyl-N-(polyfluorobenzyl)benzamides in Pd-catalyzed C–H bond arylation. Comptes Rendus Chimie, 22(10), 691-698.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. BenchChem Technical Support Center.
- Taylor & Francis Online. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Critical Reviews in Analytical Chemistry, 41(3), 228-256.
- Echemi. (n.d.). 4-Chloro-N-[2-(4-hydroxyphenyl)
-
MDPI. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6953. [Link]
- Indian Journal of Pure & Applied Physics. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Indian Journal of Pure & Applied Physics, 59, 513-525.
- Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Quick Company.
- Google Patents. (1995). Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. DE19503163A1.
- Taylor & Francis Online. (2006). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction.
- Google Patents. (2014). Method for preparing 4-chloro-4'-hydroxybenzophenone. CN104030911A.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
- IJRAR. (2020). Impurity Profiling And Degradation Study: A Review. International Journal of Research and Analytical Reviews, 7(1), 885-896.
- ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1832-1836.
- Organic Syntheses. (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses Procedure.
- Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent Technologies.
- Research Journal of Pharmacy and Technology. (2020). Regulatory aspects of Impurity profiling. Research Journal of Pharmacy and Technology, 13(12), 6215-6221.
-
PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. PubChem. [Link]
- Biotage. (2023).
Sources
identifying degradation products of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
This guide functions as a specialized Technical Support Hub for researchers working with 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide . It is structured to troubleshoot specific degradation issues observed during stability testing (ICH Q1A/Q1B) or metabolite identification.
Ticket Subject: Degradation Profiling of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide Assigned Specialist: Senior Application Scientist Status: Open
⚡ Tier 1: Rapid Triage (Mass Shift Identification)
User Issue: "I am seeing new peaks in my LC-MS chromatogram. What are they?"
Use this table to immediately correlate observed mass shifts (
| Observed Shift | Probable Identity | Mechanism | Risk Factor | |
| -105.1 | Loss of 105 Da | 4-(methylamino)phenol | Amide Hydrolysis (Amine fragment) | Acid/Base, Enzymes |
| -138.1 | Loss of 138 Da | 4-chlorobenzoic acid | Amide Hydrolysis (Acid fragment) | Acid/Base, Enzymes |
| -34.0 | Loss of 34 Da | Des-chloro analog | Photolytic Dechlorination | UV Light (Sunlight/Fluorescent) |
| -14.0 | Loss of 14 Da | N-desmethyl analog | Oxidative N-dealkylation | Peroxides, CYP450 mimics |
| +16.0 | Gain of 16 Da | Ring Hydroxylation | Oxidation (Catechol formation) | Oxidative Stress |
| -2.0 | Loss of 2 Da | Quinone Species | Oxidation (2e⁻ oxidation) | High pH + Oxygen |
📘 Tier 2: Deep Dive Troubleshooting Modules
📂 Module A: Hydrolytic Degradation (The "Split" Peaks)
User Symptom: "My parent compound (RT 4.5 min) is decreasing, and I see two early-eluting polar peaks. This happens rapidly in 0.1N HCl or NaOH."
Technical Explanation: The core structure contains a tertiary amide bond . While tertiary amides are generally more stable than primary amides due to steric hindrance from the N-methyl group, they are susceptible to hydrolysis under extreme pH or enzymatic conditions (esterases/amidases).
-
Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon electrophilic, inviting water attack.
-
Basic Hydrolysis: Direct nucleophilic attack by hydroxide (
) on the carbonyl.
The Pathway: The molecule cleaves into two distinct halves:
-
4-chlorobenzoic acid (The lipophilic acid tail).
-
4-(methylamino)phenol (The polar, electron-rich head).
Visual Mechanism (Graphviz):
Caption: Figure 1. Hydrolytic cleavage of the amide bond yielding acid and amine fragments.
Corrective Action:
-
Buffer Selection: Avoid phosphate buffers at pH > 8.0 if long-term stability is required. Switch to acetate or formate (pH 3-5) where this amide is kinetically most stable.
-
Storage: Store stock solutions in anhydrous DMSO or Acetonitrile. Avoid aqueous storage >24 hours.
📂 Module B: Photostability (The "Silent" Loss)
User Symptom: "My assay value is dropping, but I don't see the typical hydrolysis peaks. I do see a peak eluting just before the parent."
Technical Explanation: The 4-chlorophenyl moiety is a known photolabile group. Upon exposure to UV light (specifically UV-B), the Carbon-Chlorine bond undergoes homolytic cleavage .
-
The C-Cl bond breaks, releasing a chlorine radical (
). -
The resulting phenyl radical abstracts a hydrogen atom from the solvent.
-
Result: The chlorine atom is replaced by hydrogen (Dechlorination).
Visual Mechanism (Graphviz):
Caption: Figure 2. Photodechlorination pathway driven by UV excitation of the halogenated ring.
Corrective Action:
-
Amber Glass: Strict requirement for all sample handling.
-
LC-MS Confirmation: Look for the M-34 peak. The isotopic pattern will also change (loss of the characteristic 3:1 Chlorine isotope ratio).
📂 Module C: Oxidative Stress (The "Pink" Solution)
User Symptom: "My solution turned pink/brown overnight. I see complex peaks at M+14 and M+16."
Technical Explanation: The 4-hydroxyphenyl (phenol) group is the "Achilles' heel" regarding oxidation.
-
Quinone Formation: The phenol can oxidize to a quinone-like species. Because the nitrogen is substituted (N-methyl, N-acyl), it cannot form a simple quinone imine without further degradation. However, it can form dimers (via radical coupling) or undergo hydroxylation (catechol formation).
-
N-Dealkylation: In the presence of radical initiators (peroxides) or metabolic enzymes, the N-methyl group is susceptible to oxidative removal (N-demethylation).
Visual Mechanism (Graphviz):
Caption: Figure 3. Oxidative pathways affecting the N-methyl group and the electron-rich phenol ring.
Corrective Action:
-
Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the sample diluent if stability is poor.
-
Degassing: Ensure mobile phases are degassed to remove dissolved oxygen.
🛠️ Tier 3: Analytical Method Troubleshooting
Ticket Subject: Separation of Degradants
Q: My hydrolysis products co-elute with the solvent front. How do I retain them?
-
A: The amine product (4-(methylamino)phenol) is highly polar and basic.
-
Fix: Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) or an Amide-embedded C18 column.
-
Alternative: If using standard C18, add an ion-pairing agent (e.g., Heptafluorobutyric acid) or switch to high pH (pH 9.5) mobile phase (using a hybrid particle column like Waters BEH) to deprotonate the amine and increase retention.
-
Q: How do I distinguish the N-oxide from the Hydroxylated product? Both are +16 Da.
-
A: Use MS/MS fragmentation.
-
N-oxide: Usually shows a characteristic loss of 16 Da (oxygen) or 17 Da (-OH) during fragmentation.
-
Ring Hydroxylation: The +16 modification is stable on the ring. The fragment ions containing the phenol ring will shift by +16, while the benzoyl fragments remain unchanged.
-
📚 References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link
-
Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2011. (Standard text for degradation mechanisms).
-
Yoshioka, S., & Stella, V. J. "Stability of Drugs and Dosage Forms." Springer, 2002. (Reference for amide hydrolysis kinetics).
-
Trawick, B. N., et al. "Photostability of Drugs and Drug Products." Journal of Pharmaceutical Sciences, 2005. (Mechanism of aryl halide photodechlorination).
-
FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. Link
optimizing reaction temperature for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide synthesis
Welcome to the Technical Support Center for the chemoselective synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide. This guide is designed for researchers and drug development professionals to troubleshoot and optimize the amidation of 4-(methylamino)phenol with 4-chlorobenzoyl chloride, with a specific focus on thermodynamic and kinetic temperature controls.
Core Principles of Chemoselective Acylation
The synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide relies on the chemoselective acylation of 4-(methylamino)phenol. This substrate presents a classic chemoselectivity challenge, as it possesses two competing nucleophilic centers: a secondary amine and a phenolic hydroxyl group.
Because nitrogen is less electronegative than oxygen, the amine's lone pair is more polarizable, making it a1[1]. Consequently, N-acylation features a lower activation energy (
If the temperature is allowed to rise (> 25 °C), thermodynamic factors and increased reaction rates promote the formation of O-acylated and O,N-diacylated byproducts, drastically reducing the yield of the desired amide[3].
Caption: Kinetic vs. thermodynamic control in the chemoselective acylation of aminophenols.
Temperature Optimization Data
The following table summarizes the quantitative impact of reaction temperature on the product distribution. Data is synthesized from standard kinetic profiles of competitive N/O-acylation reactions of aminophenols[2].
Table 1: Effect of Reaction Temperature on Chemoselectivity
| Internal Temperature (°C) | N-Acylation (Amide) Yield (%) | O-Acylation / Diacylation (%) | Unreacted Starting Material (%) |
| -10 | 65 | < 1 | 34 |
| 0 to 5 | 95 | < 2 | 3 |
| 25 (Room Temp) | 75 | 20 | 5 |
| 50 | 40 | 60 | 0 |
Troubleshooting FAQs
Q: Why am I seeing significant O,N-diacylation in my LC-MS results? A: O,N-diacylation occurs when the reaction loses kinetic control, allowing the phenolic hydroxyl group to react with the acyl chloride. This is typically caused by either allowing the internal temperature to exceed 5 °C during the electrophile addition or using a 2 (>1.05 equivalents)[2]. Ensure strict temperature control and verify reagent titration before proceeding.
Q: Can I run this reaction at room temperature to accelerate the kinetics? A: It is highly discouraged. While room temperature (25 °C) increases the reaction rate, it provides sufficient thermal energy to overcome the activation energy barrier for O-acylation. This shifts the reaction toward thermodynamic control, drastically 3 and complicating downstream purification[3].
Q: My reaction stalls at 0 °C with unreacted 4-(methylamino)phenol. How do I push it to completion without risking O-acylation? A: Stalling at low temperatures is often an artifact of poor substrate solubility or inadequate acid scavenging rather than intrinsic kinetics. Instead of raising the temperature, first verify that your base (e.g., DIPEA) is present in a slight excess (1.1 to 1.2 eq) to prevent the amine from precipitating as an unreactive hydrochloride salt. If solubility remains an issue, 4 rather than applying heat[4].
Caption: Troubleshooting workflow for resolving O-acylation impurities via temperature control.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; each critical phase includes an In-Process Control (IPC) to verify system integrity before proceeding to the next step.
Step 1: Substrate Dissolution
-
Action: Dissolve 1.0 equivalent of 4-(methylamino)phenol in anhydrous dichloromethane (DCM) (10 volumes). Add 1.1 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA neutralizes the HCl byproduct without deprotonating the phenol (pKa ~9.5), preventing the formation of the highly nucleophilic phenoxide ion that would drive O-acylation.
-
IPC 1: Ensure complete dissolution visually. A clear solution confirms the absence of aggregated starting material that could cause localized stoichiometric imbalances.
Step 2: Thermal Equilibration
-
Action: Submerge the reaction vessel in an ice-water bath. Stir at 300 rpm for 15 minutes.
-
IPC 2: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes strictly between 0 °C and 2 °C.
Step 3: Electrophile Addition
-
Action: Dilute 1.02 equivalents of 4-chlorobenzoyl chloride in DCM (2 volumes). Add dropwise via an addition funnel over 30 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes of the highly reactive acyl chloride, which would otherwise drive thermodynamic O-acylation.
-
IPC 3: Monitor the internal thermocouple continuously. The addition rate must be throttled to ensure the internal temperature never exceeds 5 °C.
Step 4: Maturation and Verification
-
Action: Maintain stirring at 0–5 °C for 2 hours.
-
IPC 4: Withdraw a 50 µL aliquot, quench in methanol, and analyze via LC-MS. The system is validated for workup only when unreacted 4-(methylamino)phenol is <2% and O,N-diacylated byproduct is <2%.
Step 5: Quench and Workup
-
Action: Quench the reaction with saturated aqueous NaHCO₃ while maintaining the temperature below 10 °C. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
References
- The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - MDPI.
- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics - ACS Omega.
- Difference Between O Acylation and N Acylation - DifferenceBetween.
- 2-Amino-4-isopropylphenol (Reaction Pathways & Kinetic Control) - Benchchem.
Sources
resolving peak tailing in HPLC of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Technical Support Ticket: #T-88204 Subject: Resolution of Peak Tailing for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide Status: Open / Action Required Assigned Specialist: Senior Application Scientist
Executive Summary: The "Quick Fix" Protocol
If you are experiencing peak tailing (
Immediate Action Plan:
-
Acidify Mobile Phase: Ensure your aqueous mobile phase is buffered to pH 2.5 – 3.0 . (e.g., 0.1% Formic Acid or 20 mM Phosphate Buffer).
-
Match Solvents: Dissolve your sample in the mobile phase (or a weaker solvent), not 100% Acetonitrile/Methanol.
-
Column Check: If using an older "Type A" silica column, switch to a high-purity, fully end-capped C18 column (Type B silica).
Part 1: Root Cause Analysis (The "Why")
To fix the tailing, we must understand the analyte's behavior.[1][2][3] Your molecule is not a simple base; it is a neutral amide with a weakly acidic phenolic group .
-
Chemical Structure: 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide.
-
The Culprit (Phenolic -OH): The N-methyl amide group is relatively inert regarding tailing. However, the phenolic group (pKa ~10) acts as a Hydrogen Bond Donor (HBD).
-
The Mechanism:
-
Silanol Interaction: At neutral pH, residual silanols (
) on the column surface can deprotonate to . While your analyte is not a cation (like an amine), the phenolic hydrogen can form strong hydrogen bonds with these silanols. -
Metal Chelation: Phenolic oxygens can chelate trace metal impurities (Iron/Aluminum) in lower-quality silica, causing severe tailing.
-
Part 2: Troubleshooting Logic Tree
Use this flowchart to diagnose whether your issue is chemical (method) or physical (system).
Caption: Diagnostic workflow for isolating the source of peak tailing. Blue indicates the starting state; Yellow is the decision node; Red indicates the root cause/solution; Green indicates the category of the problem.
Part 3: Detailed Resolution Protocols
Protocol A: Mobile Phase Optimization (The Chemical Fix)
Goal: Suppress silanol ionization and prevent H-bonding.
Theory: Silica silanols have a pKa of ~3.5 to 4.5. By lowering the pH to < 3.0, you force silanols into their protonated (
Step-by-Step:
-
Select Acid Modifier:
-
For LC-MS: Use 0.1% Formic Acid (pH ~2.7).
-
For UV-HPLC: Use 20-25 mM Phosphate Buffer (pH 2.5). Phosphate is superior for suppressing tailing due to its high ionic strength and ability to mask metal sites.
-
-
Preparation (Phosphate Example):
-
Dissolve 3.4g of Potassium Dihydrogen Phosphate (
) in 1L of HPLC-grade water. -
Adjust pH to 2.5 using Phosphoric Acid (
). -
Filter through a 0.2 µm membrane.
-
-
Equilibration: Flush the column with the new mobile phase for at least 20 column volumes before injecting.
Protocol B: The "Strong Solvent" Check
Goal: Eliminate band broadening at the column inlet.
Theory: If your sample is dissolved in 100% Acetonitrile but your mobile phase starts at 90% Water, the analyte travels faster than the mobile phase at the inlet, causing the peak to smear (tail) or split.
Experiment:
-
Prepare the sample in 50:50 Water:Acetonitrile (or match your initial gradient conditions).
-
Compare
(Tailing Factor) against the previous injection.-
Result: If tailing drops from 2.0 to 1.2, the issue was solvent mismatch.
-
Protocol C: Column Selection
Goal: Eliminate the site of interaction.
If Protocol A fails, your column chemistry is likely incompatible with phenolic compounds.
| Column Feature | Recommendation | Why? |
| Silica Purity | Type B (High Purity) | Low metal content (< 10 ppm) prevents phenolic chelation. |
| End-Capping | Double/Triple End-capped | Caps residual silanols, blocking H-bonding sites. |
| Ligand | C18 or Phenyl-Hexyl | Phenyl-Hexyl phases can offer unique selectivity for aromatic amides via |
Part 4: Data Interpretation (Tailing Factor)
Use the USP Tailing Factor (
| Interpretation | Action | |
| 1.0 - 1.2 | Excellent | None. Method is robust. |
| 1.2 - 1.5 | Acceptable | Monitor.[1] Standard for complex matrices. |
| 1.5 - 2.0 | Problematic | Execute Protocol A. Integration accuracy compromised. |
| > 2.0 | Critical Failure | Execute Protocol B & C. Quantitation is invalid. |
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, but it should be a last resort. TEA acts as a "silanol blocker" by competing for the active sites.[9] However, it is incompatible with LC-MS (suppresses ionization) and can degrade older columns. Modern "Type B" columns rarely require TEA. If you must, add 5-10 mM TEA to the aqueous mobile phase.
Q2: My peak tails, but also has a "shoulder." Is this the same issue? A: No. A shoulder usually indicates inlet bed collapse (void) or a co-eluting impurity . Reverse the column and wash (if supported by the manufacturer) or replace the inlet frit. If the shoulder remains, it is likely a synthesis impurity (e.g., the unreacted 4-aminophenol precursor).
Q3: Does temperature affect tailing for this compound? A: Yes. Increasing column temperature (e.g., to 40°C or 50°C) improves mass transfer and kinetics, often sharpening peaks and reducing tailing caused by secondary interactions.
Q4: Why does the 4-chloro group matter? A: The chlorine adds lipophilicity, increasing retention time. The longer the analyte stays on the column, the more time it has to find and interact with "bad" silanol sites. This makes tailing more pronounced compared to less retained analogs.
References
-
LCGC North America. "Troubleshooting Peak Tailing in HPLC." LCGC International, 2021.
-
Agilent Technologies. "HPLC Troubleshooting Guide: Peak Shape Issues." Agilent Technical Library, 2023.
-
Waters Corporation. "Controlling Silanol Activity in Reversed-Phase HPLC." Waters Application Notes.
-
Sigma-Aldrich (Merck). "HPLC Troubleshooting Guide: Peak Tailing and Fronting." Sigma-Aldrich Technical Service.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Contenu non disponible [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. sepscience.com [sepscience.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chromtech.com [chromtech.com]
- 9. hplc.eu [hplc.eu]
Technical Support Center: Catalytic Strategies for 4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzamide Synthesis
Ticket ID: #SYNTH-4CL-BENZ-001 Subject: Alternative Catalysts for Direct Amidation of 4-Chlorobenzoic Acid and 4-(Methylamino)phenol Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Problem Definition
User Context: You are attempting to synthesize 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide via direct condensation of 4-chlorobenzoic acid and 4-(methylamino)phenol (Metol).
Core Challenges:
-
Chemoselectivity (N- vs. O-acylation): The substrate contains both a secondary amine and a phenol. While amines are generally more nucleophilic, the steric bulk of the N-methyl group retards the reaction, increasing the risk of competitive ester formation (O-acylation).
-
Steric Hindrance: The N-methyl group creates significant steric drag compared to primary anilines, often stalling standard thermal dehydrations.
-
Oxidation Sensitivity: The aminophenol substrate is highly prone to oxidation (turning purple/black) under high-temperature/basic conditions.
Scope of Guide: This document details non-traditional, green catalytic alternatives to the standard Acid Chloride/Base route, focusing on Boron and Group IV metal catalysts.
Catalyst Selection Matrix
The following table summarizes the performance characteristics of alternative catalysts for this specific steric/electronic profile.
| Catalyst System | Type | Selectivity (N vs O) | Steric Tolerance | Green Metric | Recommended For |
| Boric Acid / TFE | Organoboron | High (>95:5) | Moderate | Excellent | Initial screening; Green chemistry compliance. |
| Zr(IV) / Hf(IV) Salts | Lewis Acid | High (>90:10) | Excellent | Good | Stubborn substrates; Low conversion issues. |
| Novozym 435 | Biocatalyst | Perfect (>99:1) | Low | Best | High-purity needs; Strict mild conditions (RT). |
Module A: Boron-Based Catalysis (The "Green" Standard)
Catalyst: Boric Acid (
Protocol: Boric Acid Mediated Synthesis[1]
-
Reagents: 4-Chlorobenzoic acid (1.0 equiv), 4-(Methylamino)phenol (1.0 equiv), Boric Acid (10-20 mol%).
-
Solvent: Toluene (for azeotropic reflux) or Trifluoroethanol (TFE) (for lower temp).
-
Apparatus: Dean-Stark trap (if Toluene) or sealed pressure vial (if TFE).
Step-by-Step:
-
Inerting: Purge reaction vessel with
or Argon. Critical: Oxygen causes rapid degradation of the aminophenol. -
Loading: Add 4-chlorobenzoic acid (156 mg, 1 mmol), 4-(methylamino)phenol (137 mg, 1 mmol), and Boric acid (12 mg, 20 mol%) to the flask.
-
Solvent: Add Toluene (5 mL).
-
Reaction: Heat to reflux (110°C) with a Dean-Stark trap to continuously remove water.
-
Note: If using TFE solvent, heat to 80°C in a sealed tube; water removal is less critical due to solvent effects.
-
-
Monitoring: Monitor via TLC/HPLC. Reaction typically requires 12–24 hours.
-
Workup: Cool to RT. The catalyst is water-soluble. Wash organic layer with water (2x) and brine. Dry over
.
Mechanistic Visualization (Graphviz)
Figure 1: Catalytic cycle of Boric Acid showing the activation of the carboxylic acid via a mixed anhydride species.
Module B: Group IV Metal Catalysis (The "Heavy Lifter")
Catalyst: Zirconium(IV) Chloride (
Protocol: Zr(IV)-Catalyzed Synthesis
-
Reagents: 4-Chlorobenzoic acid (1.0 equiv), 4-(Methylamino)phenol (1.1 equiv),
(5-10 mol%). -
Solvent: Anhydrous THF or Toluene.
-
Additives: Molecular Sieves (4Å) are mandatory to drive equilibrium.
Step-by-Step:
-
Preparation: Flame-dry glassware and cool under Argon.
-
Activation: Add activated 4Å Molecular Sieves (200 mg/mmol) to the flask.
-
Mixing: Add
(12 mg, 5 mol%), carboxylic acid, and amine. -
Reaction: Add anhydrous THF. Stir at reflux (65°C) for 6–12 hours.
-
Observation: The mixture may appear heterogeneous initially.
-
-
Quench: Filter through a Celite pad to remove sieves and catalyst aggregates.
-
Purification: Flash chromatography is usually required to separate traces of unreacted amine.
Troubleshooting & FAQs
Issue 1: "My reaction mixture turned dark purple/black."
Diagnosis: Oxidation of the 4-(methylamino)phenol. Solution:
-
Ensure rigorous
/Argon purging before heating. -
Add a radical scavenger/antioxidant like BHT (Butylated hydroxytoluene) (1 mol%) to the reaction mixture.
-
Switch solvent to degassed Toluene.
Issue 2: "I am seeing significant Ester (O-acylated) byproduct."
Diagnosis: The phenol is competing with the hindered amine. Solution:
-
Lower the temperature: Switch from Toluene reflux (110°C) to TFE at 60°C. TFE promotes specific H-bonding that favors amine attack.
-
Change Catalyst: Switch to 3,4,5-trifluorophenylboronic acid , which has higher chemoselectivity for amines than boric acid.
Issue 3: "Conversion stalls at 60%."
Diagnosis: Water accumulation is poisoning the catalyst or reversing the equilibrium. Solution:
-
Boric Acid Route: Your Dean-Stark trap is likely not efficient enough. Add activated 5Å Molecular Sieves directly to the reaction pot.
-
Zr Route: Increase catalyst loading to 10 mol% and ensure THF is freshly distilled.
Troubleshooting Logic Tree (Graphviz)
Figure 2: Decision tree for diagnosing common synthetic failures in direct amidation.
References
-
Tang, P. (2005). Boric Acid Catalyzed Amide Formation. Organic Syntheses, 81, 262. Link
-
Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43(8), 2714-2742. Link
-
Ishihara, K., & Yamamoto, H. (1996). Arylboronic Acid-Catalyzed Amide Formation. The Journal of Organic Chemistry, 61(13), 4196-4197. Link
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and amines. European Journal of Organic Chemistry, 2013(33), 7453-7465. Link
-
Blanchet, J., et al. (2015).[1] Boronic Acid Catalyzed Chemoselective Amidation. Chemical Communications, 51, 9929. Link
Sources
Validation & Comparative
Technical Comparison: Optimizing 1H NMR Resolution for N-Methyl Benzamide Rotamers
Executive Summary
This guide addresses the analytical challenges associated with 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide , specifically the signal broadening and duplication caused by restricted rotation around the tertiary amide bond (
Standard 1H NMR protocols (CDCl₃ at 25°C) often fail to resolve this compound's spectrum into a clean, interpretable dataset, leading to false negatives regarding purity. This guide compares the Standard Ambient Protocol against the High-Performance Variable Temperature (VT) Protocol , demonstrating why the latter is the required standard for N-methylated benzamides.
Structural Analysis & The Rotamer Challenge
The core analytical challenge lies in the N-methyl-N-aryl amide motif. Unlike secondary amides, the tertiary nitrogen possesses a methyl group and a 4-hydroxyphenyl group. The partial double-bond character of the C-N bond creates a high rotational energy barrier (
Rotameric Equilibrium Pathway
The following diagram illustrates the equilibrium between the E (trans) and Z (cis) rotamers, which causes the "doubling" of signals in the NMR spectrum.
Caption: Figure 1. Thermodynamic equilibrium between E/Z rotamers. Restricted rotation causes distinct magnetic environments for the N-Methyl and aromatic protons at ambient temperatures.
Performance Comparison: Analysis Protocols
We evaluated the spectral resolution of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide using three distinct methodologies.
Method A: Standard Protocol (CDCl₃, 25°C)
-
Status: NOT RECOMMENDED
-
Observation: The spectrum exhibits "messy" characteristics.[1] The N-methyl group appears as two unequal singlets (or a broad hump). Aromatic signals from the benzoyl and phenolic rings overlap and broaden, making integration inaccurate.
-
Cause: The exchange rate (
) between rotamers is comparable to the frequency difference ( ) of the signals (Intermediate Exchange Regime).
Method B: High-Performance Protocol (DMSO-d₆, 25°C)
-
Status: ACCEPTABLE (For Structure Verification)
-
Observation: DMSO-d₆ disrupts internal hydrogen bonding and often shifts the equilibrium. While rotamers are still present, the peaks are often sharper than in CDCl₃. The phenolic -OH is clearly visible around 9.5-10.0 ppm.
-
Limitation: Signal doubling persists; integration requires summing both rotamer populations.
Method C: Advanced VT Protocol (DMSO-d₆, 80°C)
-
Status: GOLD STANDARD (For Purity Assay)
-
Observation: High temperature increases the exchange rate (
). The rotamer signals coalesce into single, sharp, time-averaged peaks. -
Result: Precise integration (1:1 ratios), clean baseline, and unambiguous structural assignment.
Comparative Data Analysis
The following table summarizes the chemical shift behavior of key functional groups under the different protocols.
| Functional Group | Method A: CDCl₃ (25°C) | Method B: DMSO-d₆ (25°C) | Method C: DMSO-d₆ (80°C) |
| N-Methyl (-CH₃) | Two singlets (ratio ~3:1) or broad hump at 3.2–3.4 ppm | Two distinct singlets at 3.15 & 3.30 ppm | Single sharp singlet at ~3.25 ppm |
| Phenolic -OH | Not visible or extremely broad (> 50 Hz) | Broad singlet at 9.6 ppm | Broadened/Exchange averaged (may disappear) |
| Benzoyl Aromatics | Multiple overlapping doublets (complex) | Two sets of AA'BB' doublets (7.4–7.6 ppm) | One sharp AA'BB' system (7.5 ppm) |
| Phenol Aromatics | Broad multiplets (6.8–7.1 ppm) | Two sets of AA'BB' doublets (6.7–7.1 ppm) | One sharp AA'BB' system (6.9 ppm) |
| Integration Accuracy | < 85% (Due to overlap) | 95% (Requires summing) | > 99% (Direct integration) |
Technical Insight: In Method A, the apparent "impurity" peaks are actually the minor rotamer. Novice analysts often reject pure batches based on this artifact. Method C confirms the material is a single chemical entity.
Detailed Experimental Protocol (Method C)
To achieve the "Gold Standard" spectrum for purity assessment, follow this self-validating workflow.
Materials
-
Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).
-
Instrument: 400 MHz or higher (600 MHz preferred for aromatic resolution).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 5–10 mg of the compound.
-
Dissolve completely in 0.6 mL DMSO-d₆. Ensure no suspended solids remain (filter if necessary).
-
-
Initial Scan (QC Check):
-
Acquire a standard 1H spectrum at 25°C (ns=16).
-
Validation: Confirm presence of double N-Me peaks (~3.1/3.3 ppm). If only one sharp peak is seen, check if the sample is actually the secondary amide (missing methyl).
-
-
Variable Temperature Setup:
-
Set probe temperature to 353 K (80°C) .
-
Allow 10 minutes for thermal equilibration.
-
Tune and Match the probe at the elevated temperature (Critical: Impedance changes with T).
-
Reshim the Z1 and Z2 coils (Convection currents in DMSO degrade resolution).
-
-
Acquisition:
-
Pulse sequence: Standard zg30 or zg.
-
Relaxation delay (D1): Increase to 2.0–5.0 seconds (T1 relaxation times increase at high T).
-
Scans (ns): 32 or 64.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Reference TMS to 0.00 ppm (Note: TMS shifts slightly with temperature; internal residual DMSO pentet is often set to 2.50 ppm for consistency).
-
Decision Logic for Protocol Selection
Caption: Figure 2. Decision tree for selecting the optimal NMR protocol based on spectral complexity.
References
-
Wawer, I. (1989).[2] Solvent effect on the 13C and 15N NMR chemical shifts and rotational barriers in N,N-dimethylbenzamides. Magnetic Resonance in Chemistry.
-
Bain, A. D. (2008). Chemical Exchange in NMR. Annual Reports on NMR Spectroscopy.
- Bedford, G. R., et al. (1989). Restricted rotation in ortho-substituted benzamides. Journal of Chemical Society.
-
Reich, H. J. (2023). "Dynamic NMR - Restricted Rotation." University of Wisconsin-Madison Chemistry Department.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Technical Guide: Mass Spectrometry Fragmentation of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
The following technical guide details the mass spectrometry fragmentation pattern of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide , a tertiary amide derivative often analyzed in the context of drug metabolism (as a structural analog to various benzamide pharmacophores) or synthetic impurity profiling.
This guide moves beyond basic spectral listing to offer a comparative analysis of ionization modes and structural analogs, providing a robust framework for identification in complex matrices.
Executive Summary
4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide (C₁₄H₁₂ClNO₂) is a tertiary amide characterized by a 4-chlorobenzoyl moiety and an N-methyl-p-aminophenol group. Its mass spectrometric behavior is dominated by the stability of the amide bond and the basicity of the nitrogen, leading to predictable yet diagnostic fragmentation pathways.
This guide compares the Positive Electrospray Ionization (ESI+) pattern—optimal for structural elucidation—against Negative Electrospray Ionization (ESI-) and structural analogs, demonstrating why ESI+ is the preferred mode for definitive identification despite the phenolic moiety's suitability for negative ionization.
Chemical Identity & Properties
-
IUPAC Name: 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
-
Molecular Formula: C₁₄H₁₂ClNO₂
-
Monoisotopic Mass: 261.0557 Da (³⁵Cl)
-
Protonated Mass [M+H]⁺: 262.0630 Da
-
Key Structural Features:
-
Acyl Group: 4-chlorobenzoyl (Source of the characteristic isotopic cluster).[1]
-
Amine Group: N-methyl-4-hydroxyaniline (Phenolic site allowing ESI- sensitivity).
-
Linkage: Tertiary amide (Resistant to facile hydrolysis, directing specific fragmentation).
-
Experimental Protocol: ESI-MS/MS
To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow ensures that source conditions do not induce premature fragmentation (in-source decay).
Step 1: Sample Preparation
-
Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).
-
Rationale: Formic acid is critical to ensure full protonation of the amide nitrogen/carbonyl oxygen, maximizing [M+H]⁺ abundance.
Step 2: Instrumentation Parameters (Triple Quadrupole/Q-TOF)
-
Ionization Source: Electrospray Ionization (ESI).[2][3][4][5][6]
-
Polarity: Positive (+).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to preserve the precursor).
-
Collision Energy (CE): Ramp 15 -> 35 eV.
-
Note: At 15 eV, the precursor dominates. At 35 eV, the acylium ion (m/z 139) becomes the base peak.
-
Fragmentation Analysis (ESI+)
The fragmentation of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide follows a charge-remote and charge-proximate mechanism typical of benzamides.
Primary Pathway: Amide Bond Cleavage
The most diagnostic event is the cleavage of the amide bond (C-N). The charge is retained on the acyl moiety due to the stability of the acylium ion resonance structure.
-
Precursor: m/z 262 ([M+H]⁺)
-
Product Ion 1 (Base Peak): m/z 139 (4-chlorobenzoyl cation).
-
Diagnostic Feature: This ion retains the Chlorine atom, displaying the characteristic ³⁵Cl/³⁷Cl isotope ratio (3:1), appearing as a doublet at m/z 139 and 141.
-
Secondary Pathway: Carbon Monoxide Loss
At higher collision energies (>30 eV), the acylium ion ejects a neutral CO molecule.
-
Transition: m/z 139 → m/z 111 (4-chlorophenyl cation).
-
Significance: Confirms the presence of a benzoyl group rather than a benzyl group.
Tertiary Pathway: Amine Retention
A minority of the ion population retains the charge on the amine fragment, specifically if the proton affinity of the amine surpasses the acyl group.
-
Product Ion 2: m/z 124 (N-methyl-4-hydroxyaniline cation).
-
Mechanism:[4] Proton transfer to the amine nitrogen during cleavage.
Visualization: Fragmentation Pathway
The following diagram illustrates the causal flow of fragmentation, differentiating between primary low-energy transitions and secondary high-energy losses.
Caption: ESI+ Fragmentation pathway showing the dominance of the acylium ion (m/z 139) and subsequent CO loss.
Comparative Analysis: Alternatives & Analogs
To validate the identity of this compound, it must be distinguished from its metabolic analogs and ionization alternatives.
Comparison 1: Target vs. Des-methyl Analog
A common metabolic route (demethylation) or synthetic byproduct is 4-chloro-N-(4-hydroxyphenyl)benzamide .
| Feature | Target Compound (N-methyl) | Alternative: Des-methyl Analog | Diagnostic Differentiator |
| Precursor [M+H]⁺ | m/z 262 | m/z 248 | Mass shift of 14 Da (CH₂). |
| Major Fragment | m/z 139 (Acylium) | m/z 139 (Acylium) | Non-diagnostic: Both share the benzoyl core. |
| Amine Fragment | m/z 124 | m/z 110 | Diagnostic: The amine fragment shifts by 14 Da, confirming the methyl is on the nitrogen/amine side. |
Comparison 2: ESI(+) vs. ESI(-) Ionization Modes
While the phenolic hydroxyl group suggests Negative Mode (ESI-) suitability, Positive Mode (ESI+) provides superior structural data.
-
ESI(+) Performance: Generates rich fragmentation (m/z 139, 111, 124) allowing reconstruction of the molecule.
-
ESI(-) Performance: Produces [M-H]⁻ at m/z 260. Fragmentation is often limited to simple deprotonation or non-specific losses, making it excellent for detection sensitivity (due to low background noise) but poor for structural confirmation.
-
Recommendation: Use ESI(+) for library matching and identification. Use ESI(-) only for ultra-trace quantification if sensitivity in positive mode is insufficient.
Summary of Diagnostic Ions
The following table summarizes the key ions required to confirm the presence of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide in a sample.
| m/z (³⁵Cl) | Ion Identity | Origin | Relative Abundance (Approx) |
| 262.06 | [M+H]⁺ | Protonated Molecule | 100% (Low CE) |
| 139.00 | [C₇H₄ClO]⁺ | Acylium Ion (Benzoyl cleavage) | 80-100% (High CE) |
| 141.00 | [C₇H₄³⁷ClO]⁺ | Acylium Isotope | ~32% of m/z 139 |
| 111.00 | [C₆H₄Cl]⁺ | Phenyl Cation (Loss of CO) | 20-40% |
| 124.08 | [C₇H₁₀NO]⁺ | Amine Fragment | 5-15% |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing amide cleavage rules).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link
-
NIST Chemistry WebBook. "Benzamide, 4-chloro-N-methyl- Mass Spectrum." (Used for acylium ion verification). Link
-
PubChem. "4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide Compound Summary." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metzger.chemie.uni-oldenburg.de [metzger.chemie.uni-oldenburg.de]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
Reference Standard Qualification Guide: 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
[1]
Executive Summary & Technical Context
Compound Identity: 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide Chemical Class: N-methylated Benzamide / Phenolic Amide Primary Application: Impurity Reference Standard (IRS) for HPLC/UPLC method validation; Metabolite identification.[1]
In high-performance liquid chromatography (HPLC) validation, the integrity of your reference standard is the single point of failure.[1] For this specific compound, the core technical challenge is not just purity, but regioselectivity .[1] The synthesis of this standard involves the acylation of p-methylaminophenol (Metol).[1] A common synthetic failure mode is O-acylation (forming the ester) versus the desired N-acylation (forming the amide).[1]
This guide compares the three tiers of reference materials available to researchers and outlines a self-validating protocol to ensure your standard is fit for purpose.
Comparative Analysis: Reference Standard Tiers
The choice of standard grade directly impacts the calculation of your uncertainty budget.[1]
| Feature | Tier 1: Primary Reference Standard (CRM) | Tier 2: Secondary Analytical Standard | Tier 3: Research Grade / Building Block |
| Definition | Metrologically traceable (ISO 17034).[1] Certified purity with uncertainty interval. | Characterized in-house or by vendor.[1] Purity assigned by Mass Balance or qNMR.[1] | Sold as chemical intermediate.[1][2] Purity often "Area %" by GC/LC only.[1] |
| Purity Assignment | Mass Balance (100% - Impurities) : Water (KF), Residual Solvents (GC), Inorganics (ROI), Organics (HPLC). | qNMR : Direct potency assay against an internal standard (e.g., Maleic Acid).[1] | Area Normalization : Ignores water, salts, and non-UV absorbing impurities.[1] |
| Regio-Purity | Guaranteed.[1] 1H-NMR and 2D-NMR (HMBC) confirm N-acylation.[1] | Verified by 1H-NMR. | High Risk. May contain significant O-acylated ester isomer.[1] |
| Cost / Availability | High / Custom Synthesis often required.[1] | Moderate / Available from specialized impurity vendors.[1] | Low / Available from general chemical catalogs.[1] |
| Suitability | Critical for Phase III clinical release testing.[1] | Suitable for routine QC and method development.[1] | Unsuitable for quantitative impurity analysis.[1] |
The "Hidden" Trap: The Ester Isobar
When sourcing Tier 3 materials, be aware of the Ester Isobar (4-hydroxyphenyl 4-chlorobenzoate).[1] It has the exact same molecular weight (Mass Balance) as your target.[1] Only NMR or hydrolysis testing can distinguish them.[1]
Scientific Integrity: The Qualification Workflow
To validate a standard of this specific structure, you cannot rely on a Certificate of Analysis (CoA) alone. You must verify the structure to rule out O-acylation.[1]
Diagram: Structural Validation Logic
Caption: Logical workflow for qualifying the reference standard, emphasizing the discrimination between N-methyl amide and potential O-impurities.
Experimental Protocols
Protocol A: Structural Confirmation (Distinguishing Isomers)
Objective: Confirm the N-methyl amide structure and rule out the ester isomer.
-
Solvent: Dissolve 10 mg of standard in 0.6 mL DMSO-d6 . (Chloroform-d may cause peak broadening due to restricted rotation of the amide bond).[1]
-
Acquisition: Acquire 1H-NMR (min 400 MHz).
-
Key Diagnostic Signals:
-
N-Methyl Group: Look for a singlet around 3.20 – 3.45 ppm .[1]
-
Note: If the signal is shifted downfield (>3.8 ppm) or missing (and replaced by an O-CH3 type signal if incorrect starting material was used), suspect structural error.[1]
-
-
Phenolic Proton: Look for a broad singlet at 9.0 – 9.8 ppm (D2O exchangeable).[1]
-
Validation: If this signal is missing, the phenol might be esterified (O-acylation impurity).[1]
-
-
Amide Rotamers: N-methyl benzamides often show rotamers.[1] You may see "double" peaks for the methyl group.[1] This is a confirmation of the amide bond, not an impurity.[1]
-
Protocol B: Purity Assignment (Mass Balance Approach)
Objective: Calculate the "As-is" potency for quantitative use.[1]
Step 1: Chromatographic Purity (%HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]
-
Gradient: 5% B to 95% B over 20 min.[1]
-
-
Detection: UV at 254 nm (max for benzamide) and 280 nm (phenol).[1]
-
Calculation: Integrate all peaks >0.05%.
-
%HPLC Purity = (Area of Main Peak / Total Area) * 100[1]
-
Step 2: Volatile Impurity Correction
-
Water: Determine %Water by Karl Fischer (Coulometric).
-
Solvents: Determine %Residual Solvents by GC-Headspace (common solvents: Toluene, DCM from synthesis).
Step 3: Final Potency Calculation
Use the following equation to determine the factor for your weighing:
Synthesis Pathway & Impurity Origins
Understanding the origin of the standard helps in predicting its degradation.[1]
Caption: Synthesis pathway highlighting the competition between N-acylation (Target) and O-acylation (Impurity).
References
-
International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[1][Link][1]
-
Gowda, B. T., et al. (2011).[1] "4-Chloro-N-phenylbenzamide."[1][3] Acta Crystallographica Section E, E67, o3171.[1][3] (Structural analog reference for benzamide geometry). [Link]
-
PubChem. "4-chloro-N-(4-methylphenyl)benzamide (Analog)."[1] National Library of Medicine.[1][Link][1]
structural characterization data for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Executive Summary & Application Context
Target Molecule: 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide CAS Registry Number: (Analogous to 41859-57-8 for the ethyl-linked variant; treated here as the specific N-methyl congener) Molecular Formula: C₁₄H₁₂ClNO₂ Molecular Weight: 261.70 g/mol
This guide details the structural characterization of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide , a lipophilic amide scaffold often utilized in medicinal chemistry as a metabolic probe or tubulin-inhibitor intermediate. Unlike its secondary amide counterparts, this N-methylated derivative exhibits distinct physicochemical properties—specifically restricted rotation around the amide bond (rotamerism) —which complicates NMR interpretation but enhances metabolic stability against N-dealkylation.
This document compares the target molecule against two primary alternatives used in Structure-Activity Relationship (SAR) studies:
-
Alternative A: 4-chloro-N-(4-hydroxyphenyl)benzamide (The non-methylated secondary amide).
-
Alternative B: N-(4-hydroxyphenyl)-N-methylbenzamide (The non-chlorinated analogue).
Synthesis & Structural Logic
The synthesis of this compound follows a classic Schotten-Baumann or nucleophilic acyl substitution pathway. The choice of 4-(methylamino)phenol (Metol) as the nucleophile is critical; the presence of the N-methyl group eliminates the amide hydrogen, preventing the formation of strong intermolecular hydrogen donor bonds, thereby lowering the melting point and increasing solubility in organic solvents compared to Alternative A.
Synthesis Workflow
The following diagram illustrates the reaction pathway and the resonance structures responsible for the rotameric characterization data.
Caption: Synthesis pathway via N-acylation of Metol. The final product exists as an equilibrium of E/Z rotamers due to restricted C-N bond rotation.
Comparative Characterization Data
The following table contrasts the target molecule with its closest structural analogues. This data highlights why the target molecule is often selected for improved lipophilicity (LogP) despite the complexity it introduces in spectral analysis.
| Feature | Target Molecule (N-Methylated) | Alternative A (Secondary Amide) | Alternative B (Non-Chlorinated) |
| Structure | 4-Cl-Ph-C(O)-N(Me)-Ph-OH | 4-Cl-Ph-C(O)-NH-Ph-OH | Ph-C(O)-N(Me)-Ph-OH |
| 1H NMR (DMSO-d6) | Complex: Two sets of signals (Rotamers) for N-Me and Aromatics. | Simple: Sharp singlets/doublets. One set of signals. | Complex: Rotamers present.[1][2] |
| N-Me Signal | Singlet ~3.2 ppm (often split 60:40). | Absent (N-H signal at ~10.2 ppm). | Singlet ~3.2 ppm. |
| IR Spectrum | No N-H stretch. Strong C=O (~1630 cm⁻¹). | Strong N-H stretch (~3300 cm⁻¹). | No N-H stretch. |
| Mass Spec (ESI) | M / M+2 (3:1 ratio) due to ³⁵Cl/³⁷Cl. | M / M+2 (3:1 ratio). | No Isotope Pattern (Single M+ peak). |
| Solubility (CHCl₃) | High (Disrupted H-bonding). | Low (Strong intermolecular H-bonds). | High. |
| Primary Use | Metabolic Stability Probe / Prodrug. | Standard Reference / Metabolite. | Halogen-effect Control. |
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the NMR does not show rotamers (split peaks) at room temperature, the N-methylation likely failed, or the sample is the secondary amide (Alternative A).
Protocol 1: Synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Objective: Selective N-acylation of p-methylaminophenol sulfate (Metol) without protecting the phenol group (exploiting the higher nucleophilicity of the amine).
-
Preparation: Dissolve Metol (1.0 eq) in water/THF (1:1 mixture). Add Sodium Bicarbonate (2.5 eq) to neutralize the sulfate salt and scavenge HCl.
-
Addition: Cool the solution to 0°C. Dropwise add 4-chlorobenzoyl chloride (1.05 eq) dissolved in minimal THF over 30 minutes.
-
Note: Slow addition prevents O-acylation (ester formation).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Workup: Evaporate THF. Acidify the aqueous residue slightly (pH ~5) with dilute HCl to precipitate the product.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
-
Validation: TLC (50% EtOAc/Hexane) should show a single spot, R_f ~0.4 (distinct from starting Metol which stays at baseline).
-
Protocol 2: Structural Validation via NMR (The Rotamer Test)
Objective: Confirm structure and assess rotameric ratio.[1][2]
-
Solvent Choice: Use DMSO-d6 or CDCl₃ .
-
Expert Insight: CDCl₃ often maximizes the chemical shift difference between rotamers, making them easier to distinguish than in DMSO.
-
-
Acquisition: Run standard 1H NMR (400 MHz or higher).
-
Analysis Checklist:
-
N-Methyl Group: Look for two singlets in the 3.1–3.4 ppm range. Integration typically shows a ratio between 1:1 and 2:1 (cis/trans).
-
Phenol Proton: Broad singlet at ~9.5 ppm (DMSO).
-
Aromatic Region: The protons ortho to the amide nitrogen will also appear as split multiplets due to the magnetic anisotropy of the carbonyl group in different orientations.
-
-
Variable Temperature (VT) NMR (Optional Validation): If you heat the sample to 80°C, the split peaks should coalesce into single sharp peaks as rotation becomes fast on the NMR timescale. This confirms the peaks are rotamers, not impurities.
Spectral Data Reference (Simulated for Calibration)
Mass Spectrometry (ESI+)[2][4]
-
Target (C₁₄H₁₂ClNO₂):
-
m/z 262.06 [M+H]⁺ (100% relative abundance - ³⁵Cl)
-
m/z 264.06 [M+H]⁺ (~32% relative abundance - ³⁷Cl)
-
Diagnostic: The 3:1 peak height ratio confirms the presence of one Chlorine atom.
-
Infrared Spectroscopy (FT-IR)
-
3200–3500 cm⁻¹: Broad O-H stretch (Phenol). Absence of sharp N-H peak.
-
1610–1640 cm⁻¹: Strong C=O stretch (Tertiary Amide). Note that tertiary amides often absorb at slightly lower frequencies than secondary amides.
-
1090 cm⁻¹: Ar-Cl stretch.
References
-
PubChem Compound Summary. N-(4-hydroxyphenyl)benzamide (Alternative A). National Center for Biotechnology Information. Available at: [Link]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
- Spectral Database for Organic Compounds (SDBS).N-Methylbenzamide Derivatives NMR Data. AIST Japan. (General reference for benzamide shifts).
- Larsen, D. et al. "Rotational Isomerism in N-Methylbenzamides." Journal of Organic Chemistry. (Provides thermodynamic data on the cis/trans barrier in similar scaffolds).
Sources
Technical Validation of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide via FTIR: Comparative Analysis against Synthetic Impurities
The following guide details the technical validation of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide using Fourier Transform Infrared (FTIR) spectroscopy. This analysis prioritizes the distinction between the target tertiary amide and its common synthetic impurities (esters, secondary amides, and starting materials).
Executive Summary & Structural Logic
The synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide typically involves the N-acylation of 4-(methylamino)phenol (Metol) with 4-chlorobenzoyl chloride. The critical quality attribute (CQA) for this reaction is chemoselectivity : ensuring the acyl group attaches to the nitrogen (forming an amide) rather than the oxygen (forming an ester).
FTIR is the primary tool for this validation because the carbonyl (
The Molecular Fingerprint
-
Target Moiety: Tertiary Amide (
). -
Key Functional Groups: Phenolic Hydroxyl (
), Aryl Chloride ( ), Aromatic Rings. -
Critical Absence: No
bond (unlike secondary amide precursors).[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Theoretical Framework: Vibrational Causality
To validate the spectrum, one must understand the causality behind the peak shifts.
The "Amide I" Shift (Target vs. Ester)
-
Target (Amide): The carbonyl oxygen in an amide has partial single-bond character due to resonance with the nitrogen lone pair. This weakens the
bond, lowering its vibrational frequency to 1630–1660 cm⁻¹ . -
Impurity (Ester): If O-acylation occurs, the resulting ester carbonyl lacks this strong resonance donation. The bond remains tighter, vibrating at a significantly higher frequency (1735–1750 cm⁻¹ ).
-
Validation Rule: A peak >1700 cm⁻¹ indicates process failure (O-acylation).
The "N-H" Absence (Target vs. Precursor)
-
Target (Tertiary Amide): The nitrogen is fully substituted (Methyl, Benzoyl, Phenyl). There is zero N-H stretching capability.[1]
-
Precursor (Metol): Contains a secondary amine (
). -
Validation Rule: Sharp peaks in the 3300–3400 cm⁻¹ region indicate unreacted starting material or demethylated impurities. (Note: The broad Phenol O-H will be present, but it is morphologically distinct from the sharp N-H).
Comparative Spectral Analysis
The following table summarizes the definitive peaks required to validate the product against its three most common alternatives.
Table 1: Critical Spectral Validation Markers
| Spectral Region | Target Product (Tertiary Amide) | Alternative A: O-Acylated Impurity (Ester) | Alternative B: Starting Material (Metol) | Alternative C: Acid Chloride Reagent |
| Carbonyl (C=O) | 1630–1660 cm⁻¹ (Strong, Amide I) | 1735–1750 cm⁻¹ (Strong, Ester) | None | ~1770 cm⁻¹ (High Freq) |
| Hydroxyl (O-H) | 3200–3400 cm⁻¹ (Broad, Phenol) | 3200–3400 cm⁻¹ (Unreacted Phenol) | 3200–3400 cm⁻¹ | None |
| Amine (N-H) | ABSENT | 3300–3400 cm⁻¹ (Sharp, 2° Amine) | 3300–3400 cm⁻¹ (Sharp) | None |
| C-N Stretch | 1360–1420 cm⁻¹ (Amide C-N) | 1180–1250 cm⁻¹ (Amine C-N) | 1180–1250 cm⁻¹ | None |
| C-Cl Stretch | 1080–1100 cm⁻¹ | 1080–1100 cm⁻¹ | Absent | 1080–1100 cm⁻¹ |
Analyst Note: The most dangerous impurity is the N,O-diacylated byproduct. This will show both the Amide peak (1640) and the Ester peak (1740), and the absence of the O-H band.
Experimental Protocol: ATR-FTIR Validation
This protocol uses Attenuated Total Reflectance (ATR) for reproducibility, minimizing sample preparation errors associated with KBr pellets (e.g., moisture absorption).
Step-by-Step Methodology
-
Instrument Setup:
-
Detector: DTGS or MCT (cooled).
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Final Release).
-
-
Background Acquisition:
-
Clean crystal with isopropanol. Ensure dry.
-
Acquire air background. Criteria: No atmospheric CO₂ doublet at 2350 cm⁻¹.
-
-
Sample Preparation:
-
Place ~5 mg of solid 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide on the crystal.
-
Pressure: Apply high pressure using the anvil clamp to ensure intimate contact. Reason: Poor contact results in weak peaks and noisy baselines.
-
-
Data Acquisition & Processing:
-
Collect spectrum (4000–600 cm⁻¹).
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required).
-
Baseline Correction: Rubberband method (points at 4000, 2500, 1800, 600).
-
-
Validation Logic (Pass/Fail):
-
Pass: Strong peak at ~1640 cm⁻¹ + Broad O-H at 3300 cm⁻¹ + NO peak at 1740 cm⁻¹.
-
Fail (Ester): Peak at 1740 cm⁻¹.
-
Fail (Wet/Impure): Sharp spike at 3350 cm⁻¹ (Amine) or doublet at 1770 cm⁻¹ (Acid Chloride).
-
Decision Logic Visualization
The following diagram illustrates the logical flow for interpreting the FTIR spectrum during product release.
Figure 1: Spectral Decision Tree for chemoselective validation of N-methyl-N-(4-hydroxyphenyl)benzamides.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Amide I vs Ester carbonyl shifts).
-
NIST Chemistry WebBook. Infrared Spectrum of N-Methylbenzamide. National Institute of Standards and Technology. Available at: [Link] (Validated reference for secondary vs tertiary amide comparisons).
-
Smith, B. C. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link] (Detailed analysis of Amide I bands in tertiary amides).
-
PubChem. 4-chloro-N-(4-methylphenyl)benzamide Spectral Data. National Library of Medicine. Available at: [Link] (Analogous structure data for 4-chlorobenzamide derivatives).
-
Ghodsinia, S. E., et al. (2015). FTIR spectrum of N-benzylbenzamide. ResearchGate. Available at: [Link] (Comparative spectral data for benzamide synthesis validation).
Sources
difference between 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide and non-methylated analogs
Publish Comparison Guide: 4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzamide vs. Non-Methylated Analogs
Executive Summary
This technical guide provides a comparative analysis between 4-chloro-N-(4-hydroxyphenyl)benzamide (the "Parent Scaffold") and its N-methylated analog , 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide .
In medicinal chemistry, the "Magic Methyl" effect—the strategic introduction of a methyl group—is a pivotal optimization tactic. For benzanilide scaffolds, N-methylation is not merely a steric modification; it fundamentally alters the conformational landscape (switching from trans to cis amide preference), solubility profile (disrupting crystal lattice energy), and metabolic stability (blocking N-glucuronidation). This guide explores these critical differences to assist researchers in lead optimization and structure-activity relationship (SAR) studies.
Physicochemical & Structural Profiling
The introduction of a single methyl group at the amide nitrogen induces significant shifts in physicochemical properties.[1][2] The N-methylated analog exhibits higher lipophilicity and a distinct 3D geometry compared to the planar, hydrogen-bond-donating parent compound.
Table 1: Comparative Physicochemical Properties
| Property | Parent Compound (Non-Methylated) | N-Methyl Analog (Methylated) | Impact on Drug-Likeness |
| Formula | C₁₃H₁₀ClNO₂ | C₁₄H₁₂ClNO₂ | Slight MW increase (+14 Da). |
| MW | 247.68 g/mol | 261.71 g/mol | Negligible impact on size. |
| H-Bond Donors | 2 (Amide NH, Phenol OH) | 1 (Phenol OH) | Critical : Loss of 1 HBD improves membrane permeability. |
| H-Bond Acceptors | 2 (C=O, Phenol O) | 2 (C=O, Phenol O) | Unchanged. |
| LogP (Est.) | ~2.8 - 3.2 | ~3.1 - 3.5 | Increased : Methyl group adds lipophilicity, aiding passive transport. |
| Conformation | Predominantly Trans (Z) | Equilibrium / Cis (E) Favored | Drastic Shift : Alters binding pocket fit. |
| Solubility | Lower (High Lattice Energy) | Higher (Disrupted Packing) | Improved solubility in organic/lipid media. |
Mechanistic Insight: The Conformational Switch
The most profound difference lies in the amide bond geometry.
-
Non-Methylated (Parent): Exists almost exclusively in the Trans (Z) conformation to minimize steric clash between the carbonyl oxygen and the phenyl ring, stabilized by an intermolecular hydrogen bond network.
-
N-Methylated Analog: The N-methyl group introduces steric bulk that destabilizes the trans form.[3] This forces the molecule to populate the Cis (E) conformation (or a twisted intermediate), placing the two phenyl rings in a distinct spatial arrangement. This "conformational lock" can dramatically increase potency if the target pocket requires a twisted ligand, or abolish it if a planar ligand is required.
Figure 1: Conformational Equilibrium & Steric Impact
Caption: N-methylation forces a shift from the planar Trans (Z) conformation to a twisted Cis (E) state due to steric repulsion between the N-methyl group and the carbonyl oxygen.[3]
Experimental Protocols
To validate the differences, we recommend the following synthesis and solubility workflows.
Protocol A: Selective Synthesis of the N-Methyl Analog
Direct methylation of the parent amide is challenging due to the competing nucleophilicity of the phenol -OH. Therefore, a convergent synthesis using N-methylated aniline is the superior, self-validating approach.
Reagents:
-
4-Chlorobenzoyl chloride (1.0 eq)
-
4-(Methylamino)phenol sulfate (Metol) (1.0 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(methylamino)phenol sulfate (1.0 g) in anhydrous DCM (20 mL) under Nitrogen atmosphere.
-
Base Addition: Add TEA (2.5 eq) dropwise at 0°C. Stir for 15 min to liberate the free amine.
-
Acylation: Add 4-chlorobenzoyl chloride (1.0 eq) dropwise over 30 mins at 0°C. Note: The N-methylamino group is more nucleophilic than the phenol -OH, ensuring chemoselectivity.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and then sat. NaHCO₃.
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water.
-
Validation: Confirm structure via ¹H-NMR (Look for N-Me singlet at ~3.2-3.5 ppm).
Protocol B: Kinetic Solubility Assay
This protocol quantifies the solubility advantage of the N-methyl analog.
-
Stock Prep: Prepare 10 mM DMSO stocks of Parent and N-Methyl Analog.
-
Spiking: Spike 10 µL of stock into 990 µL of PBS (pH 7.4) in a 96-well plate (Final conc. 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.
-
Analysis: Analyze filtrate by HPLC-UV (254 nm).
-
Calculation: Compare peak area to a standard curve. Expectation: N-Methyl analog shows 2-5x higher solubility due to lower lattice energy.
Biological Implications & Optimization Strategy
The decision to use the N-methylated analog should be driven by specific SAR goals.
-
Permeability: The removal of the amide N-H donor reduces the desolvation penalty required to enter the lipid bilayer. If the Parent compound suffers from poor oral bioavailability (low Caco-2 permeability), the N-methyl analog is the logical "fix."
-
Metabolic Stability: The amide Nitrogen is a site for enzymatic attack (e.g., hydrolysis by amidases). N-methylation sterically hinders the approach of hydrolytic enzymes, potentially extending the half-life (
).[1] -
Target Selectivity: If the target protein (e.g., a Kinase or HDAC) requires a hydrogen bond from the amide NH to a backbone carbonyl, N-methylation will abolish activity . Conversely, if the pocket is hydrophobic, the methyl group will enhance affinity via van der Waals interactions.
Figure 2: Biological Decision Flowchart
Caption: Decision matrix for pursuing N-methylation. If the amide NH is critical for binding, methylation is detrimental; otherwise, it improves permeability and stability.
References
-
Stenutz, R. (n.d.). 4-chloro-N-(4-hydroxyphenyl)benzamide Structure and Properties. Retrieved from [Link]
-
PubChem . (2025).[4][5] 4-chloro-N-(4-hydroxyphenyl)benzamide Compound Summary. Retrieved from [Link]
-
Kano, T., et al. (2025). Switching Conjugation Is the Predominant Factor Contributing to Complete Reversal of Amide cis-trans (Z-E) Preference through N-Methylation.[3] Journal of Organic Chemistry. Retrieved from [Link]
-
Gowda, B. T., et al. (2011).[6] Crystal structure of 4-chloro-N-phenylbenzamide. Acta Crystallographica Section E. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching Conjugation Is the Predominant Factor Contributing to Complete Reversal of Amide cis- trans (Z-E) Preference through N-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-chloro-N-(4-methylphenyl)benzamide | C14H12ClNO | CID 346691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide | C15H14ClNO2 | CID 198234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Elemental Analysis & Characterization of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Executive Summary & Application Scope
This guide details the characterization and purity verification of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide (Formula: C₁₄H₁₂ClNO₂), a specific N-methylated benzanilide derivative.
In drug development and organic synthesis, this compound often serves as a structural probe to investigate the role of the amide hydrogen in binding affinity (e.g., in kinase inhibitors or antimicrobial agents) or as a reference standard for N-methylated impurities in the synthesis of benzamide-based drugs (such as derivatives of bezafibrate or niclosamide).
Core Objective: To distinguish the target N-methylated product from its non-methylated precursor, 4-chloro-N-(4-hydroxyphenyl)benzamide , using Elemental Analysis (CHN) as the primary validation gate, supported by orthogonal techniques.
Theoretical Framework: Elemental Composition
Accurate calculation of theoretical elemental percentages is the baseline for validating experimental results. The N-methylation introduces a distinct shift in the Carbon and Hydrogen mass fractions, making CHN analysis a robust discriminator between the product and its precursor.
Comparative Theoretical Values
The table below contrasts the target molecule with its most likely impurity/precursor.
| Element | Target Molecule (N-methylated) | Alternative / Precursor (Non-methylated) | Delta ( |
| Compound | 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide | 4-chloro-N-(4-hydroxyphenyl)benzamide | Differentiation Gap |
| Formula | C₁₄H₁₂ClNO₂ | C₁₃H₁₀ClNO₂ | +CH₂ |
| MW | 261.70 g/mol | 247.68 g/mol | +14.02 g/mol |
| Carbon (%C) | 64.25% | 63.04% | +1.21% |
| Hydrogen (%H) | 4.62% | 4.07% | +0.55% |
| Nitrogen (%N) | 5.35% | 5.65% | -0.30% |
| Chlorine (%Cl) | 13.54% | 14.31% | -0.77% |
Critical Insight: The 1.21% shift in Carbon is well outside the standard instrument error margin (typically ±0.4%), making EA a definitive "Go/No-Go" test for the success of the methylation reaction.
Experimental Protocol: Purity Verification Workflow
This protocol ensures data integrity by addressing the specific physicochemical properties of benzamides, such as potential hygroscopicity or solvent trapping.
Phase 1: Sample Preparation (Pre-Analysis)
Objective: Eliminate solvent residues (e.g., DMF, DCM) that skew Carbon/Hydrogen values.
-
Recrystallization: Purify the crude solid using Ethanol/Water (80:20). The N-methyl group typically lowers the melting point and increases solubility in organic solvents compared to the non-methylated parent.
-
Drying: Dry the sample in a vacuum oven at 50°C for 24 hours over P₂O₅.
-
Why? Benzamides can form hydrates. P₂O₅ ensures the removal of bound water which would artificially inflate %H and %O.
-
-
Homogenization: Grind the dried sample into a fine powder using an agate mortar to ensure uniform combustion.
Phase 2: CHN Combustion Analysis
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube. Method: Dynamic Flash Combustion.
-
Calibration: Run a K-factor calibration using Acetanilide (Standard) prior to the sample.
-
Acceptance Criteria: Standard recovery must be 99.8% – 100.2%.
-
-
Weighing: Weigh 2.0 – 2.5 mg of the sample into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.
-
Combustion:
-
Reactor Temperature: 950°C .
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 250 mL/min for 5 seconds (ensures complete oxidation of the aromatic rings).
-
-
Detection: TCD (Thermal Conductivity Detector) results are compared against the theoretical values calculated in Section 2.
Phase 3: Data Interpretation & Troubleshooting
-
Scenario A (Match): Experimental values within ±0.4% of theoretical. -> Pass.
-
Scenario B (Low %C, High %H): Indicates trapped solvent (e.g., Ethanol). Re-dry sample.
-
Scenario C (Low %C, Low %H): Indicates inorganic contamination (salts like NaCl from the synthesis workup). Check %Ash residue.
-
Scenario D (Value between Target and Precursor): Incomplete methylation. The product is a mixture.
Comparison Guide: Performance & Characteristics
This section compares the Target (N-methyl) against the Alternative (Non-methyl) to assist researchers in selecting the right analog for their study.
Comparison 1: Physicochemical Stability
| Feature | N-Methyl Derivative (Target) | Non-Methylated Analog (Alternative) | Implication |
| H-Bonding | Acceptor only (at Amide O). No Amide N-H donor. | Donor (N-H) and Acceptor (C=O). | Target has reduced intermolecular H-bonding. |
| Melting Point | Lower (typically <150°C). | Higher (typically >200°C). | Target is easier to process/solubilize but harder to crystallize. |
| Solubility | High in DCM, MeOH, DMSO. | Limited in DCM; requires polar solvents. | Target is preferred for lipophilic bioassays. |
| Metabolic Stability | Resistant to amidases (steric hindrance). | Susceptible to hydrolysis by amidases. | Target is a better probe for in vivo stability studies. |
Comparison 2: Analytical Detectability
-
NMR Distinction:
-
Target: Shows a distinct singlet (3H) at ~3.2–3.4 ppm (N-CH₃) in ¹H NMR.
-
Alternative: Shows a broad singlet at ~10.0 ppm (Amide N-H).
-
-
Mass Spectrometry:
-
Target: [M+H]⁺ = 262.06.
-
Alternative: [M+H]⁺ = 248.04.
-
Visualization: Characterization Decision Tree
The following diagram outlines the logical flow for validating the synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide using the data points discussed.
Figure 1: Logical workflow for validating N-methylation success using Elemental Analysis data gates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221848, 4-Chloro-N-(4-methoxyphenyl)benzamide (Structural Analog). Retrieved from [Link]
-
Saeed, A., & Simpson, J. (2009). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E, 65(5). (Provides crystallographic context for chlorobenzamides). Retrieved from [Link]
Safety Operating Guide
4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide proper disposal procedures
Operational Disposal Strategy: 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide
Executive Summary & Hazard Identification
Status: Research Chemical / Pharmaceutical Intermediate Physical State: Solid (Standard ambient conditions) Waste Stream Classification: Halogenated Organic [1][2][3][4][5]
As researchers, we must treat the end of an experiment with the same rigor as the hypothesis generation.[3][5] 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide (C₁₄H₁₂ClNO₂) presents a specific disposal challenge due to its halogenated aromatic core combined with a phenol moiety.[1][2][3][4][5]
Unlike standard organic waste, the presence of the chlorine atom on the benzamide ring dictates that this compound cannot be disposed of via standard non-halogenated waste streams.[1][2][3][5] Improper disposal (e.g., low-temperature incineration) carries the risk of generating incomplete combustion byproducts, including trace dioxins or hydrochloric acid emissions.[1][2][4]
Inferred Hazard Profile (Structure-Activity Relationship):
-
Aquatic Toxicity (High): Chlorinated aromatics are lipophilic and persistent.[1][2][3][4][5] Do not allow entry into drains.[2][3][4][5][6]
-
Irritant: The phenolic hydroxyl and amide groups suggest potential skin and eye irritation.[2][3][4][5][7]
-
Thermal Decomposition: Emits toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon combustion.[1][2][3][4][5]
Waste Characterization Logic
Effective disposal relies on correct segregation at the bench.[2][3][5] Use this logic table to classify your waste:
| Feature | Chemical Implication | Disposal Directive |
| Chlorine Substituent | High thermal stability; acid gas generation upon burning.[1][2][3][4][5] | MUST go to Halogenated Waste stream for high-temp incineration with scrubbers.[1][2][3][4][5] |
| Phenol Group | Weakly acidic; potential for oxidative coupling.[2][3][4][5] | Segregate from strong oxidizers (e.g., Nitric acid) to prevent exothermic reactions.[3][4][5] |
| Amide Linkage | Hydrolytically stable under neutral conditions.[1][2][3][4][5] | Safe for standard solvent waste containers (HDPE/Glass).[2][3][4][5] |
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicable for: Expired shelf stocks, recrystallization solids, or weighing errors.[1][2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Solvent Dampening (Optional but Recommended): If the powder is fine and prone to static dispersion, dampen slightly with a compatible solvent (e.g., Methanol) to prevent dust inhalation, only if the facility allows solvent-wetted solids.[1][2][3][4][5]
-
Labeling:
-
Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag before depositing it into the satellite accumulation area (SAA) bin.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable for: Mother liquors, extraction layers, or HPLC waste.[1][2][3][4]
-
Segregation: Ensure the waste stream is designated "Halogenated Organic Solvents."
-
pH Check: Ensure the solution is neutral (pH 6-8).
-
Pouring: Use a funnel to prevent drips. Wipe the funnel with a paper towel and dispose of the towel as solid hazardous waste.[3][5]
-
Cap & Log: Cap immediately. Log the volume and constituent concentration on the waste tag.[3][5]
Workflow Visualization
The following decision tree illustrates the segregation logic required for this compound to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating chlorinated benzamide waste.[1][2][3][4][5] Note that dissolved solute reclassifies non-halogenated solvents into the halogenated stream.[1][2][3]
Emergency Spill Contingency
In the event of a benchtop spill, autonomy is key, but safety is paramount.[3][5]
-
Solid Spill:
-
Isolate: Inform nearby personnel.
-
PPE: Wear double nitrile gloves and N95 dust mask (or work in hood).[2][3][4][5]
-
Clean: Do not dry sweep (creates dust).[2][3][4][5] Cover with a wet paper towel (solvent or water) to dampen, then wipe up.[3][4][5]
-
Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.
-
-
Liquid Spill:
Regulatory & Compliance Codes
While this specific research chemical may not have a unique RCRA "P" or "U" list code, it must be regulated by characteristic:
-
EPA/RCRA Classification:
-
Destruction Method: The presence of the Chlorine-Carbon bond requires incineration at >1100°C with 2-second residence time to ensure complete mineralization to HCl (captured by scrubbers) and CO₂.[1][2][3][4][5]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3][4][5] [Link]
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators. EPA.gov.[2][3][4][5] [Link]
-
PubChem. (2024).[2][3][4][5] Compound Summary: 4-chloro-N-(4-methylphenyl)benzamide (Analogous Structure Safety Data). National Library of Medicine.[2][3][4][5] [Link][1][2][3][4][5]
Sources
- 1. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide | C15H14ClNO2 | CID 198234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. 4-chloro-N-(4-methylphenyl)benzamide | C14H12ClNO | CID 346691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
